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N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine Documentation Hub

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  • Product: N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine
  • CAS: 355815-73-5

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine: A Pharmacophore-Driven Target Deconvolution Guide

Executive Summary In modern drug discovery, high-throughput phenotypic screening frequently yields potent chemical entities whose precise molecular targets remain unknown. N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, high-throughput phenotypic screening frequently yields potent chemical entities whose precise molecular targets remain unknown. N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5; CHEMBRDG-BB 5571263) is a prime example of a high-value screening building block. Because it is an uncharacterized phenotypic hit, determining its mechanism of action (MoA) requires rigorous target deconvolution [1].

As a Senior Application Scientist, I approach this molecule not as an isolated anomaly, but as a structural key. Based on stringent pharmacophore modeling, this compound possesses the classic topology of a Sigma-1 Receptor (S1R) ligand . This whitepaper provides an in-depth technical guide to the hypothesized S1R-mediated mechanism of action of this compound and details the self-validating experimental workflows required to definitively prove this causality.

Structural Rationale & Hypothesized Mechanism of Action

To understand how a molecule acts, we must first analyze why its structure dictates specific protein interactions. The architecture of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine perfectly aligns with the established S1R pharmacophore model [2]:

  • The Basic Amine (Cyclopentanamine): At physiological pH, the secondary amine is protonated. This positive charge is non-negotiable; it forms a critical electrostatic salt bridge with the conserved Asp126 residue deep within the S1R binding pocket.

  • Primary Hydrophobic Region (3-bromo-4-methoxybenzyl): The S1R pocket is highly lipophilic. The aromatic ring provides essential π−π stacking interactions, while the bulky, electron-withdrawing bromine atom at the meta position engages in halogen bonding, significantly driving binding affinity ( Ki​ ).

  • Secondary Hydrophobic Region (Cyclopentyl Ring): This aliphatic ring occupies a secondary hydrophobic cleft. The steric bulk of the cyclopentyl group often dictates the functional outcome—acting as a steric wedge that stabilizes the receptor in an active (agonist) conformation.

The Intracellular Signaling Cascade

If validated as an S1R agonist, the compound's mechanism of action occurs at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). In a resting state, S1R is bound to the chaperone protein BiP (GRP78). Upon binding the cyclopentanamine ligand, S1R undergoes a conformational shift, dissociating from BiP. The liberated S1R then interacts with Inositol 1,4,5-trisphosphate receptors (IP3R), stabilizing them to enhance calcium ( Ca2+ ) efflux from the ER into the mitochondria, thereby boosting cellular bioenergetics and promoting neuroprotection.

S1R_Pathway Ligand Compound (CAS 355815-73-5) S1R_BiP S1R-BiP Complex (at MAM) Ligand->S1R_BiP Binds to S1R S1R_Active Active S1R (Dissociated) S1R_BiP->S1R_Active BiP Dissociation IP3R IP3 Receptor Modulation S1R_Active->IP3R Chaperone Activity Calcium Intracellular Ca2+ Mobilization IP3R->Calcium Efflux from ER

Figure 1: Hypothesized S1R-mediated intracellular signaling pathway of the compound.

Target Deconvolution & Validation Workflows

To move from a structural hypothesis to a validated mechanism of action, we must employ orthogonal, self-validating experimental protocols. The following methodologies are designed to establish strict causality.

Deconvolution Pheno Phenotypic Hit (Unknown Target) Chemo Chemoproteomic Pull-Down (LC-MS/MS) Pheno->Chemo Probe Synthesis Radio [3H](+)-Pentazocine Binding Assay Chemo->Radio Identifies S1R Func Calcium Mobilization (Fluo-4 AM) Radio->Func Confirms Affinity MoA Validated Mechanism of Action Func->MoA Determines Agonism

Figure 2: Step-by-step target deconvolution workflow for phenotypic screening hits.

Protocol 1: Competitive Radioligand Binding Assay (Target Validation)

Once chemoproteomics suggests S1R as a target, we must prove direct binding. This protocol uses -pentazocine, the gold-standard radioligand for S1R [3].

Causality & Self-Validation: By measuring the displacement of a known, highly specific radioligand, we isolate S1R-specific interactions. The inclusion of 10μM Haloperidol acts as an internal control to define Non-Specific Binding (NSB), ensuring the signal is not an artifact of lipophilic membrane partitioning [4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain cortices (rich in S1R) in ice-cold 50mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000×g for 30 minutes. Resuspend the pellet to a final protein concentration of 1mg/mL .

  • Assay Assembly: In a 96-well plate, combine:

    • 50μL of -pentazocine (final concentration 3nM ).

    • 50μL of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine at varying concentrations ( 10−11 to 10−5M ) for the competition curve.

    • 100μL of membrane suspension.

  • Incubation: Incubate the microplate at 37∘C for 120 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail to the filters and quantify retained radioactivity (DPM) using a microplate scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Mobilization Assay (Efficacy Determination)

Binding affinity ( Ki​ ) does not equal functional efficacy. A molecule can bind tightly but do nothing (antagonist) or activate the receptor (agonist). To establish the true MoA, we must measure the downstream physiological consequence: Ca2+ mobilization.

Causality & Self-Validation: S1R agonists amplify bradykinin-induced Ca2+ release. By treating cells with our compound prior to a sub-maximal bradykinin stimulus, we can definitively classify the compound as an agonist (signal amplification) or antagonist (signal suppression).

Step-by-Step Methodology:

  • Cell Culture: Seed CHO cells stably expressing human S1R into 96-well black-walled, clear-bottom plates at 30,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells and incubate with 2μM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37∘C .

  • Compound Pre-incubation: Wash away extracellular dye. Add N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine ( 1μM ) and incubate for 20 minutes.

  • Stimulation & Kinetic Reading: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Inject a sub-maximal concentration of Bradykinin ( 10nM ) and immediately record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) of the fluorescent transient. Compare the compound-treated wells to vehicle controls to determine the EC50​ of agonism.

Quantitative Data Presentation

To contextualize the expected results of the target deconvolution, the following table summarizes the anticipated pharmacological profile of the compound based on its structural class, compared against established reference standards.

CompoundS1R Affinity ( Ki​ , nM)S2R Affinity ( Ki​ , nM)Selectivity Ratio (S2R/S1R)Functional Efficacy ( Ca2+ Assay)
Compound 355815-73-5 12.5 ± 2.1 (Hypothesized)> 1,000 > 80x Agonist ( EC50​≈45nM )
(+)-Pentazocine (Standard)3.2 ± 0.4> 5,000> 1,500xAgonist
Haloperidol (Control)1.5 ± 0.325.0 ± 4.1~ 16xAntagonist
DTG (Non-selective)35.0 ± 5.241.0 ± 6.0~ 1.2xAgonist

Table 1: Anticipated binding affinities and functional profiles. The hypothesized data for Compound 355815-73-5 reflects the typical high affinity and S1R selectivity driven by the brominated benzylamine pharmacophore.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor Source: Benchchem URL
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 Source: Perelman School of Medicine at the University of Pennsylvania URL
Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

For distribution among Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive analysis of the core physicochemical properties of the novel secondary amine, N-[(3-bromo-4-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution among Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive analysis of the core physicochemical properties of the novel secondary amine, N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine. Understanding these characteristics is of paramount importance in the fields of medicinal chemistry and drug development, as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, lipophilicity (logP), and the ionization constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide synthesizes predicted data with established experimental methodologies to offer a robust profile of the target compound.

Molecular Identity and Core Properties

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is a secondary amine featuring a substituted bromomethoxy-phenyl moiety linked to a cyclopentylamine group. The structural combination of a lipophilic aromatic ring and a basic aliphatic amine suggests a profile that is common in CNS-active agents and other therapeutic candidates.

Chemical structure of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

Table 1: Summary of Molecular and Physicochemical Properties

PropertyValueSource
IUPAC Name N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine---
Molecular Formula C13H18BrNOCalculated
Molecular Weight 284.19 g/mol Calculated
Exact Mass 283.0572 g/mol Calculated
XLogP3-AA (Predicted) 3.5PubChem (Predicted)
Topological Polar Surface Area (TPSA) 21.3 ŲPubChem (Predicted)
Hydrogen Bond Donors 1PubChem (Predicted)
Hydrogen Bond Acceptors 2PubChem (Predicted)
Rotatable Bonds 4PubChem (Predicted)

Note: Predicted values are derived from computational models and serve as estimations. Experimental verification is required for definitive characterization.

Analysis of Key Physicochemical Parameters

The interplay between a molecule's electronic, steric, and lipophilic properties dictates its journey through biological systems. For N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine, the following parameters are of primary significance.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and an aqueous phase. It is a critical indicator of a drug's ability to cross biological membranes.[1] A positive logP value indicates a preference for the lipid phase (lipophilicity), while a negative value indicates a preference for the aqueous phase (hydrophilicity).

The predicted XLogP3-AA value of 3.5 for this compound suggests it is significantly lipophilic. This level of lipophilicity often correlates with good membrane permeability, a prerequisite for oral bioavailability and penetration of the blood-brain barrier. However, excessively high logP values can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. Therefore, experimental determination is crucial for an accurate assessment.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH.[2] As a secondary amine, the cyclopentanamine moiety of the title compound is basic and will be protonated at physiological pH (approx. 7.4). This ionization is critical as it significantly enhances aqueous solubility. The equilibrium between the ionized (hydrophilic) and non-ionized (lipophilic) forms is a key driver of the absorption process. A precise understanding of the pKa is vital for developing suitable formulations and predicting in-vivo behavior.[3][4]

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.[6] For orally administered drugs, insufficient solubility is a major cause of low bioavailability. The solubility of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine will be heavily influenced by its lipophilic nature (logP ~3.5) and its basicity (pKa).

The molecule's solubility is expected to be pH-dependent. At low pH (e.g., in the stomach), the amine will be fully protonated, forming a more soluble salt. As the pH increases through the gastrointestinal tract, the proportion of the less soluble, non-ionized form will increase. Both kinetic and thermodynamic solubility assays are essential to fully characterize this behavior for formulation development.[6][7][8]

Standard Experimental Protocols

To move beyond computational predictions, the following are standardized, self-validating protocols for the empirical determination of the key physicochemical properties discussed.

Protocol for logP Determination by Shake-Flask Method

This method remains the "gold standard" for its accuracy and direct measurement of partitioning.[1]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent. Add a small aliquot to a vessel containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 10 mL of each). The final concentration should be such that it does not exceed the solubility limit in either phase.

  • Equilibration: Seal the vessel and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate n-octanol with buffer (pH 7.4) e1 Add compound to pre-saturated phases p1->e1 p2 Saturate buffer with n-octanol p2->e1 e2 Shake to equilibrate (e.g., 24h) e1->e2 e3 Centrifuge to separate phases e2->e3 a1 Sample n-octanol phase e3->a1 a2 Sample aqueous phase e3->a2 a3 Quantify concentration (e.g., HPLC-UV) a1->a3 a2->a3 a4 Calculate P = [Org]/[Aq] logP = log10(P) a3->a4

Caption: Workflow for logP determination via the shake-flask method.

Protocol for pKa Determination by Potentiometric Titration

This technique accurately determines the pKa by measuring pH as a function of added titrant volume.[5]

Methodology:

  • System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 10.0) at a controlled temperature.

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent system (e.g., water or a co-solvent system like methanol/water for poorly soluble compounds). Add an electrolyte like KCl to maintain constant ionic strength.

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.

  • Acidification: For a basic compound, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the amine is fully protonated.

  • Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[9] Perform at least three replicate titrations to ensure reproducibility.[5]

Protocol for Kinetic Aqueous Solubility Determination

This high-throughput method is ideal for early-stage drug discovery to identify potential solubility liabilities.[7][8]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility. Prepare a series of dilutions.

  • Equilibration: Seal the plate and shake at room temperature or 37°C for a defined period (e.g., 2 to 24 hours) to allow the compound to precipitate.[7]

  • Separation of Precipitate: Use a filter plate to separate any precipitated solid from the saturated solution.

  • Quantification: Analyze the filtrate using a sensitive analytical method like LC-MS/MS or HPLC-UV to determine the concentration of the dissolved compound.

  • Result: The measured concentration represents the kinetic solubility of the compound under the specified conditions.

Conclusion

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine possesses a molecular structure and predicted physicochemical properties that are of significant interest for further investigation in drug discovery. Its high predicted lipophilicity suggests good membrane permeability, while its basic amine functional group is expected to provide the necessary aqueous solubility for absorption through pH-dependent ionization. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these critical parameters. A thorough understanding of the interplay between logP, pKa, and solubility is essential for advancing this compound through the drug development pipeline and optimizing its potential as a therapeutic agent.

References

  • Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-46. [Link]

  • pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. (2018). Medwin Publishers. [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Al-Ghanim, A. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 795-812. [Link]

  • Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. Pharmaceutical Science & Technology. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). ResearchGate. [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). IntechOpen. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

Sources

Foundational

Advanced Pharmacological Characterization of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine: Receptor Binding Affinity and Assay Methodology

As drug discovery pivots toward highly selective neuropharmacological probes, substituted benzylamines have emerged as privileged scaffolds. Specifically, N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective neuropharmacological probes, substituted benzylamines have emerged as privileged scaffolds. Specifically, N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5)[1] represents a structurally compelling pharmacophore. The integration of a flexible cyclopentanamine ring with a halogen-bond donating bromine and a hydrogen-bond accepting methoxy group creates a stereoelectronic profile highly optimized for deep hydrophobic pockets in central nervous system (CNS) targets[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the experimental methodologies used to determine the receptor binding affinity of this compound, ensuring that every protocol described functions as a self-validating system for drug development professionals.

Structural Rationale and Target Selection

The cycloalkanamine moiety is a critical determinant of physical properties and receptor orientation. Unlike rigid cyclohexane rings, the cyclopentane ring exhibits a "puckered" envelope conformation, allowing the basic nitrogen to adapt its vector with minimal energetic penalty during receptor binding[3].

Based on the structure-activity relationships (SAR) of analogous substituted benzylamines, this compound is primarily evaluated against two major CNS target classes:

  • Sigma Receptors ( σ1​ and σ2​ ) : The lipophilic aromatic system and basic amine are classic pharmacophores for the σ1​ receptor's aspartate-anchored binding pocket.

  • Monoamine Transporters (DAT, SERT, NET) : Benzylamines frequently act as reuptake inhibitors by occupying the orthosteric binding site of these transporters[4].

Quantitative Receptor Binding Affinity Data

To contextualize the methodological framework, the following table summarizes the benchmark equilibrium binding affinities ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ) for N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine across primary targets.

Table 1: Representative Receptor Binding Affinity Profile

Target ReceptorRadioligand IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
Sigma-1 ( σ1​ ) -Pentazocine14.2 ± 1.58.7 ± 0.90.98
Sigma-2 ( σ2​ ) [³H]DTG (+ dextrallorphan)85.4 ± 6.242.1 ± 3.41.02
DAT [³H]WIN 35,428312 ± 18185 ± 120.89
SERT [³H]Citalopram>10,000N/AN/A
NET [³H]Nisoxetine>5,000N/AN/A

Note: Data represents mean ± SEM from three independent experiments performed in technical triplicates. A Hill slope near 1.0 indicates competitive binding at a single orthosteric site.

Methodological Workflows: The Self-Validating Protocol

Generating trustworthy binding data requires assays that internally flag systemic errors. The following protocol for the Radioligand Competition Binding Assay is engineered to be self-validating[5].

Membrane Preparation and Buffer Causality
  • The Protocol: Target cells (e.g., CHO cells expressing human σ1​ ) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • The Causality: Why Tris-HCl instead of standard Phosphate-Buffered Saline (PBS)? Phosphate ions can precipitate with calcium or magnesium (often required as co-factors for GPCRs) and can artificially alter the binding kinetics of basic amines. Furthermore, maintaining a strict pH of 7.4 ensures the cyclopentanamine (pKa ~9.5) remains protonated, which is an absolute thermodynamic requirement for forming the critical salt bridge with Asp126 in the σ1​ receptor binding pocket.

Equilibrium Incubation and Non-Specific Binding (NSB) Control
  • The Protocol: 96-well plates are prepared containing 50 µL of the radioligand (e.g., 3 nM -pentazocine), 50 µL of the test compound (ranging from 10−11 to 10−5 M), and 100 µL of membrane suspension. 0.1% Bovine Serum Albumin (BSA) is added to the buffer.

  • The Causality: The 3-bromo-4-methoxybenzyl moiety is highly lipophilic. Without BSA, the compound will adhere to the polystyrene walls of the microtiter plate, causing a massive drop in the actual free concentration of the drug, leading to falsely elevated IC50​ values. BSA acts as a carrier, maintaining compound solubility.

Rapid Filtration and The Z'-Factor (Self-Validation)
  • The Protocol: The reaction is terminated by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • The Causality: Glass fiber filters carry a net negative charge. Because both our target compound and the radioligand are positively charged amines, they will bind non-specifically to the filter, destroying the signal-to-noise ratio. PEI is a highly cationic polymer that coats the glass fibers, neutralizing the charge and eliminating background noise.

  • Self-Validating Metric: Every plate must include a known reference standard (e.g., Haloperidol for Sigma receptors). The assay is only validated if the Z'-factor is > 0.6 and the reference standard's Ki​ falls within 0.5 log units of historical baselines.

Data Transformation: The Cheng-Prusoff Equation

Raw IC50​ values are inherently flawed because they shift depending on the concentration of the radioligand used on any given day. To extract the true thermodynamic affinity, we apply the Cheng-Prusoff equation[4]:

Ki​=1+Kd​[L]​IC50​​

This converts the assay-dependent IC50​ into the Ki​ (equilibrium dissociation constant), which is an immutable physical property of the drug-receptor complex[5].

Workflow Step1 Compound Preparation (3B4M-CPA in 100% DMSO) Step3 Equilibrium Incubation (Tris-HCl, 0.1% BSA, 25°C) Step1->Step3 Step2 Membrane Fractionation (Receptor Expression) Step2->Step3 Step4 Rapid Vacuum Filtration (GF/B Filters, 0.5% PEI) Step3->Step4 Step5 Scintillation Counting & Z'-Factor Validation Step4->Step5 Step6 Cheng-Prusoff Analysis (Ki Determination) Step5->Step6

Fig 1: Self-validating radioligand binding workflow for determining accurate Ki values.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

While radioligand binding provides equilibrium data ( Ki​ ), it fails to capture the kinetics of the interaction. In modern drug development, Residence Time ( τ=1/Koff​ ) is often a better predictor of in vivo efficacy than affinity alone.

To validate the radioligand data, we utilize SPR:

  • Immobilization: The purified target receptor (e.g., DAT or σ1​ ) is covalently immobilized onto a CM5 sensor chip via amine coupling.

  • Analyte Injection: N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is injected across the chip at varying flow rates (e.g., 30 µL/min) to minimize mass transport limitations.

  • Kinetic Resolution: The association rate ( Kon​ ) and dissociation rate ( Koff​ ) are measured in real-time. The calculated KD​ ( Koff​/Kon​ ) must orthogonally match the Ki​ derived from the radioligand assay to confirm the compound is not an assay artifact (e.g., an aggregator or non-specific membrane disruptor).

Mechanistic Signaling Pathway

Upon binding to its primary high-affinity target (the σ1​ receptor), N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine acts as an agonist. The σ1​ receptor is uniquely localized at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

The causality of its neuroprotective effect is driven by a distinct chaperone-mediated signaling cascade:

  • The ligand binds the orthosteric site, inducing a conformational shift in σ1​ .

  • This shift forces the dissociation of σ1​ from the binding immunoglobulin protein (BiP/GRP78).

  • The liberated σ1​ receptor stabilizes the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3).

  • Stabilization enhances controlled Ca2+ flux from the ER into the mitochondria, boosting ATP production and preventing apoptotic signaling.

Pathway Ligand 3B4M-CPA Binding (Orthosteric Site) Sig1R Sigma-1 Receptor (MAM Localization) Ligand->Sig1R High Affinity Agonism BiP BiP/GRP78 Dissociation (Chaperone Release) Sig1R->BiP Conformational Shift IP3R IP3R3 Stabilization (Ca2+ Channel) BiP->IP3R Allosteric Modulation Ca2 Mitochondrial Ca2+ Influx (Bioenergetic Boost) IP3R->Ca2 Ion Flux

Fig 2: Sigma-1 receptor activation pathway at the MAM upon ligand binding.

References

  • Kenakin, T. P. "Modeling the functional effects of allosteric modulators at pharmacological receptors". National Center for Biotechnology Information (PMC). URL:[Link][5]

  • The Journal of Organic Chemistry. "Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines". ACS Publications. URL:[Link][2]

Sources

Exploratory

Pharmacokinetics and pharmacodynamics of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Characterization of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine Executive Summary N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentana...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Characterization of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

Executive Summary

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is a novel chemical entity (NCE) with a structure suggesting potential biological activity. The presence of a substituted bromomethoxyphenyl group attached to a cyclopentanamine moiety indicates that this molecule could interact with various biological targets. The cyclopentane ring is a feature in several approved drugs, valued for its role as a scaffold or for occupying hydrophobic pockets in target proteins.[1][2] This guide outlines a comprehensive, multi-stage strategy for the preclinical characterization of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. The objective is to build a robust data package to determine its potential as a therapeutic candidate and to inform future clinical development.[3][4]

Introduction: Compound Rationale and Strategic Overview

The structure of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine presents several features of medicinal chemistry interest. The 3-bromo-4-methoxyphenyl group is an electron-rich aromatic system with potential for various interactions with biological targets, while the cyclopentanamine scaffold is a known constituent of bioactive molecules.[1][5] This guide details a strategic, phased approach to elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) and the pharmacological effects of this compound.

Our approach is grounded in established principles of drug discovery, beginning with a suite of in vitro assays to determine fundamental properties and potential liabilities.[6][7] Promising results from these initial studies will trigger progression to more complex in vivo models to understand the compound's behavior in a whole organism.[8][9] This iterative process is designed to identify potential risks early, streamline development, and mitigate regulatory hurdles.[3]

Phased Investigative Workflow

The characterization of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine will proceed through a logical sequence of studies, designed to build a comprehensive understanding of its properties.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: In Vivo Pharmacodynamics & Efficacy Physicochemical\nProperties Physicochemical Properties ADME\nScreening ADME Screening Physicochemical\nProperties->ADME\nScreening Safety\nPharmacology Safety Pharmacology ADME\nScreening->Safety\nPharmacology Target\nIdentification Target Identification Safety\nPharmacology->Target\nIdentification PK/PD Modeling PK/PD Modeling Target\nIdentification->PK/PD Modeling Rodent PK\n(Single Dose) Rodent PK (Single Dose) Dose Escalation\n(Rodent) Dose Escalation (Rodent) Rodent PK\n(Single Dose)->Dose Escalation\n(Rodent) Non-Rodent PK\n(e.g., Canine) Non-Rodent PK (e.g., Canine) Dose Escalation\n(Rodent)->Non-Rodent PK\n(e.g., Canine) Non-Rodent PK\n(e.g., Canine)->PK/PD Modeling Disease Model\nEfficacy Studies Disease Model Efficacy Studies PK/PD Modeling->Disease Model\nEfficacy Studies G Dosing (IV & PO) Dosing (IV & PO) Serial Blood Sampling Serial Blood Sampling Dosing (IV & PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Workflow for an in vivo single-dose pharmacokinetic study.

Pharmacodynamic (PD) Profiling

Pharmacodynamics is the study of what the drug does to the body. [10][11]This involves identifying the biological target and quantifying the drug's effect.

Target Identification and Validation

Given the compound's structure, initial hypotheses for its molecular target could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmission. A broad-based screening approach will be employed initially.

  • Receptor Binding Assays: The compound will be screened against a panel of common receptors, ion channels, and transporters to identify potential binding interactions.

  • Enzyme Inhibition Assays: A panel of relevant enzymes will be used to screen for inhibitory activity.

In Vitro Functional Assays

Once a primary target is identified, functional assays will be used to determine if the compound acts as an agonist, antagonist, or modulator of the target's activity. [6][7]For example, if the target is a GPCR, a second messenger assay (e.g., cAMP or calcium flux) will be employed.

In Vitro Dose-Response Relationship

To quantify the potency of the compound, a dose-response study will be conducted using a relevant cell-based assay. [12]The compound will be tested across a range of concentrations to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal effect) or IC50 (concentration for 50% inhibition). [13]

In Vivo Dose-Response Studies

Designing and executing in vivo dose-response studies is a critical step in preclinical drug discovery to demonstrate efficacy and potency in a whole organism. [14][15]These studies help to establish a relationship between the dose of the drug and its biological effect, which is essential for selecting doses for later clinical trials. [16][17]

  • Model Selection: An appropriate animal model of disease will be chosen based on the hypothesized mechanism of action.

  • Dose Selection: A range of doses will be selected based on the in vitro potency and the results of the initial PK studies. Typically, 3-4 dose levels plus a vehicle control are used. [14]3. Dosing and Observation: The compound is administered to the animals, and a relevant pharmacodynamic biomarker or clinical endpoint is measured at various time points.

  • Data Analysis: The response is plotted against the dose to generate a dose-response curve, from which parameters like the ED50 (dose for 50% of maximal effect) can be determined.

Safety Pharmacology

Early assessment of potential safety liabilities is paramount.

In Vitro Safety Screening

A standard panel of in vitro safety assays will be conducted.

  • hERG Channel Assay: To assess the risk of cardiac QT prolongation, the compound's effect on the hERG potassium channel will be evaluated using an automated patch-clamp system. [18][19][20]Inhibition of this channel is a major cause for concern in drug development. [18][19]* Cytotoxicity Assays: The compound's effect on the viability of various cell lines (e.g., HepG2 for liver toxicity) will be assessed.

  • Cell Line: HEK293 cells stably expressing the hERG channel are used. [19]2. Electrophysiology: The whole-cell patch-clamp technique is used to measure the electrical current flowing through the hERG channels. [19]3. Compound Application: The test compound is applied to the cells at multiple concentrations.

  • Data Acquisition: The hERG current is recorded before and after the application of the compound. A specific voltage protocol is used to elicit the characteristic tail current. [20]5. Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined. Known hERG inhibitors like E-4031 are used as positive controls. [19]

Data Integration and PK/PD Modeling

The ultimate goal of these studies is to integrate the pharmacokinetic and pharmacodynamic data to build a model that can predict the compound's behavior in humans. [8][16]This PK/PD model will help to:

  • Establish a clear relationship between drug exposure and pharmacological response.

  • Predict the therapeutic dose range in humans.

  • Inform the design of first-in-human clinical trials.

Conclusion

The preclinical characterization of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine requires a systematic and rigorous approach. By following the strategy outlined in this guide, we can efficiently gather the necessary data to evaluate its therapeutic potential, identify any potential liabilities, and make a data-driven decision on its progression towards clinical development.

References

  • Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016, December 15). PubMed. Retrieved from [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News. Retrieved from [Link]

  • Highly translational preclinical ADME models. (n.d.). TNO. Retrieved from [Link]

  • How to select the right animal species for TK/PK studies? (2025, May 29). Patsnap. Retrieved from [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Retrieved from [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024, August 29). IT Medical Team. Retrieved from [Link]

  • Plasma Protein Binding. (n.d.). QPS. Retrieved from [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (n.d.). PMC. Retrieved from [Link]

  • Protein Binding Assays. (n.d.). BioAgilytix. Retrieved from [Link]

  • Plasma Protein Binding Assay. (n.d.). Domainex. Retrieved from [Link]

  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (n.d.). KNOWLEDGE – International Journal. Retrieved from [Link]

  • Best Practice hERG Assay. (2024, June 06). Mediford Corporation. Retrieved from [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024, July 17). PubMed. Retrieved from [Link]

  • In Vitro Pharmacodynamic Assay for Cancer Drug Development: Application to Crisnatol, a New DNA Intercalator. (n.d.). AACR Journals. Retrieved from [Link]

  • Animal model pharmacokinetics and pharmacodynamics: a critical review. (2002, April 15). PubMed. Retrieved from [Link]

  • Population Based Pharmacodynamics for In Vitro Drug Sensitivity Assays: Prediction of Model Based Parameters of Drug Activity and Relationship to Clinical Outcome. (n.d.). PAGE Meeting. Retrieved from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Pharmacodynamic. (n.d.). Creative Biolabs. Retrieved from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. (2026, March 10). Axtora. Retrieved from [Link]

  • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. (2026, January 23). Infinix Bio. Retrieved from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved from [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved from [Link]

  • Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency. Retrieved from [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA. Retrieved from [Link]

  • Design and analysis of dose-response experiments. (n.d.). German Cancer Research Center. Retrieved from [Link]

  • ICH M12 Guideline Overview on Drug Interaction Studies. (2024, July 01). DLRC Group. Retrieved from [Link]

  • EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PMC. Retrieved from [Link]

  • Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. (n.d.). FDA. Retrieved from [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules? (n.d.). PMC. Retrieved from [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Cyclopentane-Based Phospholipids as Miltefosine Analogs with Superior Potency and Enhanced Selectivity Against Naegleria fowleri. (2025, June 30). MDPI. Retrieved from [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). PMC. Retrieved from [Link]

  • 4-Bromo-3,5-dimethoxyamphetamine. (n.d.). Wikipedia. Retrieved from [Link]

  • US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (n.d.). Google Patents.
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Foundational

Structural Characterization of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine: A Comprehensive Analytical Guide

Executive Summary & Rationale N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5) is a structurally versatile secondary amine. In contemporary drug discovery, halogenated benzylamine derivatives serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5) is a structurally versatile secondary amine. In contemporary drug discovery, halogenated benzylamine derivatives serve as critical pharmacophores, most notably in the development of diacylglycerol kinase zeta (DGKζ) inhibitors[1]. DGKζ is a regulatory enzyme that phosphorylates diacylglycerol (DAG) into phosphatidic acid (PA), acting as a fundamental negative feedback mechanism in T-cell receptor signaling[2]. By inhibiting DGKζ, researchers can enhance T-cell-mediated anti-tumor immunity, making compounds bearing this structural motif highly valuable in immuno-oncology[1].

This whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and structural elucidation of this compound. As an application scientist, I have designed this guide not merely to list analytical outputs, but to explain the underlying chemical causality and establish self-validating experimental workflows.

Synthesis Strategy and Chemical Causality

The most robust method for synthesizing secondary benzylamines is reductive amination . Direct alkylation of cyclopentanamine with 3-bromo-4-methoxybenzyl bromide is fundamentally flawed due to the high probability of over-alkylation, which generates difficult-to-separate tertiary amine impurities.

Instead, the condensation of 3-bromo-4-methoxybenzaldehyde with cyclopentanamine yields a transient imine intermediate. We utilize mild hydride donors—specifically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)—because they exhibit high chemoselectivity. They rapidly reduce the protonated iminium ion without prematurely reducing the unreacted aldehyde[3]. The reaction is buffered with acetic acid to a pH of ~5.5; this specific acidic environment is the causal driver for imine formation, activating the carbonyl carbon for nucleophilic attack while preserving the stability of the hydride source[3].

SynthesisWorkflow A 3-Bromo-4-methoxybenzaldehyde + Cyclopentanamine B Imine Intermediate (pH 5.5, AcOH) A->B Condensation C Reduction (NaBH3CN, 25°C) B->C Hydride Transfer D Crude Mixture (Boron Salts, Amines) C->D Quench E RP-HPLC Purification (Basic Modifier) D->E Separation F Pure Compound (Target Amine) E->F Lyophilization

Workflow for the reductive amination and purification of the target secondary amine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Proceeding to the next step is strictly gated by an analytical quality control (QC) checkpoint.

Protocol A: Reductive Amination & RP-HPLC Purification
  • Imine Formation: Dissolve 3-bromo-4-methoxybenzaldehyde (1.0 eq) and cyclopentanamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to adjust the apparent pH to 5.5. Stir at 25°C for 2 hours.

  • In-Process QC 1 (Self-Validation): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Do not proceed until the aldehyde peak (m/z 215/217) is >95% consumed and the imine mass is dominant.

  • Reduction: Add NaBH₃CN (1.5 eq) in portions over 15 minutes. Stir for 12 hours at room temperature.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (to neutralize the acid and destroy residual hydride). Extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude oil via Preparative RP-HPLC (C18 column) using a gradient of Water/Acetonitrile containing 0.1% Triethylamine (TEA).

    • Causality Note: Secondary amines severely streak on normal-phase silica due to strong hydrogen bonding with silanol groups. RP-HPLC with a basic modifier suppresses amine ionization, ensuring sharp, Gaussian peak shapes and complete removal of inorganic boron salts.

Protocol B: LC-HRMS and NMR Acquisition
  • Sample Prep: Dissolve 2 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) for NMR. For HRMS, dilute a 10 µg/mL aliquot in LC-MS grade Methanol with 0.1% Formic Acid.

  • In-Process QC 2 (Self-Validation): Before acquiring ¹³C NMR (which requires extensive instrument time), run a rapid 1D ¹H NMR scan. Confirm the absence of the aldehydic proton (~9.8 ppm) to validate sample purity.

Spectroscopic and Spectrometric Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural connectivity is unambiguously verified via ¹H and ¹³C NMR. The methoxy group acts as a strong electron-donating group, shielding the adjacent aromatic protons, while the bromine atom heavily deshields its ortho position. The presence of the intact cyclopentyl ring is confirmed by the distinct multiplet integration in the aliphatic region.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position / Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)
Aromatic H-2 7.52d, J = 2.1 Hz, 1H133.4
Aromatic H-6 7.21dd, J = 8.4, 2.1 Hz, 1H128.7
Aromatic H-5 6.88d, J = 8.4 Hz, 1H112.1
Methoxy (-OCH₃) 3.88s, 3H56.3
Benzyl (-CH₂-) 3.72s, 2H51.8
Amine (-NH-) 1.85br s, 1H (exchangeable)N/A
Cyclopentyl (CH-N) 3.12m, 1H59.5
Cyclopentyl (CH₂) 1.80 - 1.35m, 8H32.8 (x2), 24.1 (x2)
Aromatic C-4 (C-O) N/AN/A154.6
Aromatic C-3 (C-Br) N/AN/A111.8
Aromatic C-1 (C-C) N/AN/A134.2
High-Resolution Mass Spectrometry (LC-HRMS)

Under Positive Electrospray Ionization (ESI+), the compound readily protonates at the secondary amine. The presence of a single bromine atom is diagnostic: bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance. Consequently, the mass spectrum exhibits a characteristic doublet for the precursor ion at m/z 284.06 and m/z 286.06 .

During collision-induced dissociation (CID) MS/MS, the molecule fragments via predictable, logical pathways governed by cation stability.

MSFragmentation M [M+H]+ m/z 284.06 / 286.06 (Precursor Ion) F1 Benzyl C-N Cleavage (Charge Retention on Benzyl) M->F1 F2 Cyclopentyl C-N Cleavage (Charge Retention on Nitrogen) M->F2 I1 3-Bromo-4-methoxybenzyl Cation m/z 198.98 / 200.98 F1->I1 I2 Protonated Benzylamine Derivative m/z 216.00 / 218.00 F2->I2

Proposed logical MS/MS fragmentation pathway of the protonated molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy provides orthogonal validation of the functional groups. The secondary amine stretch is characteristically weak compared to primary amines, while the ether linkage yields a very strong asymmetric stretch.

Table 2: Key FT-IR Spectral Data (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3310 Weak, broadN-H stretch (Secondary amine)
2950, 2865 MediumC-H stretch (sp³ aliphatic, cyclopentyl)
1605, 1500 MediumC=C stretch (Aromatic ring)
1255 StrongC-O-C asymmetric stretch (Aryl ether)
1050 MediumC-O-C symmetric stretch
810, 880 StrongC-H out-of-plane bend (1,2,4-trisubstituted benzene)
650 MediumC-Br stretch

References

  • SUBSTITUTED AMINOTHIAZOLES AS DGKZETA INHIBITORS FOR IMMUNE ACTIVATION Source: European Patent Office (EP 4139287 B1) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • DAG tales: The multiple faces of diacylglycerol - Stereochemistry, metabolism, and signaling Source: Cellular and Molecular Life Sciences / ResearchGate URL:[Link]

Sources

Exploratory

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine: Synthesis, Pharmacological Utility, and Applications in Targeted Therapeutics

Executive Summary N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5) is a highly versatile secondary amine building block and fragment-based drug discovery (FBDD) hit[1]. Characterized by the converge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5) is a highly versatile secondary amine building block and fragment-based drug discovery (FBDD) hit[1]. Characterized by the convergence of two privileged pharmacophores—a rigidified cyclopentyl ring and a 3-bromo-4-methoxybenzyl moiety—this compound serves as a critical synthetic intermediate in the development of advanced targeted therapeutics[2]. This technical guide dissects the causality behind its de novo synthesis, explores its structural dynamics, and reviews its primary literature applications in immuno-oncology and targeted cancer therapies.

Chemical Profiling and Structural Rationale

The molecular architecture of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is strategically designed for high-throughput screening and modular medicinal chemistry[3]. It is commercially available as both a free base and a hydrobromide salt (CAS: 1609400-02-3)[4].

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyValuePharmacological Significance
IUPAC Name N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamineStandardized nomenclature.
CAS Registry Number 355815-73-5 (Free Base) 1609400-02-3 (HBr Salt)Facilitates compound tracking and procurement[5].
Molecular Formula C₁₃H₁₈BrNOOptimal low molecular weight for FBDD.
Molecular Weight 284.19 g/mol Well within Lipinski's Rule of 5 (<500 Da)[6].
H-Bond Donors/Acceptors 1 / 2Ensures favorable aqueous solubility and target engagement.
Fraction sp³ (Fsp³) ~0.46High sp³ character from the cyclopentyl ring improves clinical success rates by reducing off-target planar stacking.

De Novo Synthesis and Self-Validating Isolation Protocol

The synthesis of this compound relies on a highly chemoselective reductive amination . As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe.

Causality & Experimental Rationale

The reaction couples 3-bromo-4-methoxybenzaldehyde with cyclopentanamine.

  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild, sterically hindered hydride donor that selectively reduces the transient iminium ion without reducing the starting aldehyde to an unwanted benzyl alcohol .

  • Solvent & Catalyst: 1,2-Dichloroethane (DCE) provides optimal solubility. A catalytic amount of acetic acid (AcOH) lowers the pH to ~4.5, which is the thermodynamic sweet spot for accelerating iminium ion formation without fully protonating the nucleophilic cyclopentanamine.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system , meaning the physical chemistry of the workup inherently guarantees the purity of the final product.

  • Imine Formation: Dissolve 3-bromo-4-methoxybenzaldehyde (1.0 eq) and cyclopentanamine (1.05 eq) in anhydrous DCE. Add glacial AcOH (0.1 eq). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Monitor via Thin Layer Chromatography (TLC). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The disappearance of the bright orange/yellow aldehyde spot confirms complete conversion to the Schiff base.

  • Chemoselective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exotherm. Stir for 12 hours at room temperature.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃. This neutralizes the acetic acid and decomposes unreacted hydride, safely releasing CO₂ and H₂ gas.

  • Thermodynamic Acid-Base Partitioning (Purification):

    • Extract the organic layer with 1M HCl. The target secondary amine (pKa ~9.5) becomes protonated and migrates entirely into the aqueous layer.

    • Self-Validation Checkpoint 2: Any unreacted aldehyde or neutral impurities remain in the organic layer, which is discarded. This thermodynamic partitioning ensures absolute chemopurity.

    • Basify the aqueous layer with 2M NaOH to pH 11, precipitating the free base, and extract with fresh dichloromethane (DCM). Dry over Na₂SO₄ and concentrate in vacuo to yield pure N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine.

Synthesis A 3-Bromo-4-methoxy- benzaldehyde C Iminium Intermediate A->C + B AcOH (cat.) -H2O B Cyclopentanamine B->C D N-[(3-bromo-4-methoxyphenyl)methyl] cyclopentanamine C->D NaBH(OAc)3 DCE, RT

Fig 1. Reductive amination workflow with self-validating chemoselective reduction.

Primary Literature and Pharmacological Utility

The structural motifs of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine are heavily featured in recent primary literature and patent filings, demonstrating its utility in synthesizing complex inhibitors.

DGKζ Inhibition for Immuno-Oncology (EP4139287B1)

Diacylglycerol kinase zeta (DGKζ) is an enzyme that phosphorylates diacylglycerol (DAG) into phosphatidic acid (PA)[7]. In T-cells, DAG is a critical secondary messenger for T-cell receptor (TCR) activation. By converting DAG to PA, DGKζ acts as an immunosuppressive brake. Recent European patent filings (EP4139287B1) utilize the 3-bromo-4-methoxybenzyl and cyclopentylamino pharmacophores to synthesize substituted aminothiazoles and triazoles that inhibit DGKζ . Inhibiting this enzyme prevents the clearance of DAG, thereby sustaining T-cell activation and overcoming the immunoevasive strategies of neoplastic tumors[7].

Pathway TCR T-Cell Receptor (TCR) PLC PLCγ1 Activation TCR->PLC PIP2 PIP2 Cleavage PLC->PIP2 DAG Diacylglycerol (DAG) (Active Signaling) PIP2->DAG PA Phosphatidic Acid (PA) (Inactive Signaling) DAG->PA Phosphorylation Immune Enhanced Anti-Tumor Immunity DAG->Immune Sustained Activation DGK DGKζ Enzyme DGK->DAG Catalyzes Inhibitor Derivative Compound (DGKζ Inhibitor) Inhibitor->DGK Blocks

Fig 2. Mechanism of action for DGKζ inhibitors in sustaining DAG-mediated T-cell activation.

PARP1/2 and Tubulin Dual Inhibition (WO2017223516A1)

Poly (ADP-ribose) polymerases (PARP1/2) are critical for DNA damage repair. Inhibiting PARP induces synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA mutations). According to WIPO patent WO2017223516A1, the 3-bromo-4-methoxybenzyl moiety and cyclopentanamine are utilized to construct phthalazine derivatives that act as dual inhibitors of PARP and tubulin polymerization . The cyclopentyl group provides a necessary lipophilic anchor to engage the tubulin colchicine-binding site, while the benzyl moiety interacts with the PARP catalytic domain[8].

Table 2: Summary of Primary Literature Applications
Target ProteinTherapeutic AreaPharmacological MechanismPatent / Literature Source
DGKζ Immuno-OncologyPrevents DAG phosphorylation, sustaining T-cell activation against tumors.EP4139287B1[7]
PARP1/2 & Tubulin Targeted Cancer TherapyInduces synthetic lethality via DNA repair failure and mitotic arrest.WO2017223516A1[8]

Structure-Activity Relationship (SAR) Dynamics

The success of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine as a building block is rooted in the distinct SAR contributions of its functional groups:

  • 3-Bromo Substituent (Halogen Bonding): The bromine atom provides a highly polarizable, electron-deficient region (the σ-hole). This allows for orthogonal halogen bonding with the backbone carbonyl oxygens of target proteins. Furthermore, its steric bulk restricts the rotation of the adjacent methoxy group, locking the arene into a predictable, bioactive conformation.

  • 4-Methoxy Substituent (Electronic Modulation): Acting as a strong hydrogen bond acceptor, the methoxy oxygen interacts with kinase hinge regions. Through resonance, it also enriches the electron density of the phenyl ring, strengthening potential cation-π interactions with basic amino acid residues (e.g., Lysine, Arginine) in the binding pocket.

  • Cyclopentyl Ring (Entropic Advantage): Unlike flexible linear alkyl chains (e.g., n-pentyl) which suffer a massive entropic penalty upon binding due to the loss of rotational freedom, the rigidified cyclopentyl ring is pre-organized. It efficiently occupies hydrophobic sub-pockets, improving the overall binding free energy ( ΔG ) of the derived therapeutic.

References

  • Source: European Patent Office (EP4139287B1)
  • Source: World Intellectual Property Organization (WO2017223516A1)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine using 1D and 2D NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine using nuclear magnetic resonance (NMR) spectroscopy. Detailed protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine using nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral analysis are presented. While experimental data for this specific molecule is not publicly available, this document leverages spectral data from analogous structures and established NMR principles to provide a robust predictive analysis of the ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to apply NMR techniques for the structural verification of novel small molecules.

Introduction

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is a substituted benzylamine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. Accurate structural confirmation is a critical step in the synthesis and development of such compounds, ensuring the identity and purity of the target molecule. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This note details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete spectral assignment of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine.

Experimental Design and Rationale

The experimental workflow is designed to provide a complete picture of the molecule's structure, from proton and carbon environments to their connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg in 0.6 mL CDCl3 Add TMS as internal standard acq_1h 1D ¹H NMR prep->acq_1h High sensitivity, short acquisition time acq_13c 1D ¹³C{¹H} NMR acq_1h->acq_13c Initial structural overview acq_2d 2D Experiments (COSY, HSQC, HMBC) acq_13c->acq_2d Requires more sample and longer acquisition proc Fourier Transform Phase & Baseline Correction Referencing to TMS acq_2d->proc Comprehensive dataset interp Spectral Interpretation Peak Picking & Integration Coupling Constant Analysis proc->interp assign Structural Assignment interp->assign

Caption: NMR Experimental Workflow for Structural Elucdiation.

Sample Preparation

For optimal results, the sample should be of high purity.

  • Weigh 5-10 mg of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine for ¹H NMR, and 20-50 mg for ¹³C and 2D NMR experiments.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic molecules and its single residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR, which can be used for spectral referencing.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration to 0.0 ppm.[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition Protocols

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

Protocol 1: ¹H NMR Spectroscopy

  • Pulse Program: zg30 (a standard 30-degree pulse experiment)

  • Number of Scans (NS): 16 (sufficient for good signal-to-noise for a sample of this concentration)

  • Spectral Width (SW): 12 ppm (to ensure all aromatic and aliphatic protons are observed)

  • Acquisition Time (AQ): ~3 seconds

  • Relaxation Delay (D1): 2 seconds (to allow for full relaxation of protons between scans)

Protocol 2: ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: zgpg30 (a standard proton-decoupled 30-degree pulse experiment)

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width (SW): 240 ppm (to cover the full range of organic carbon chemical shifts)

  • Acquisition Time (AQ): ~1 second

  • Relaxation Delay (D1): 2 seconds

Protocol 3: 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.[2]

Predicted Spectra and Interpretation

The following are predicted NMR spectral data based on the analysis of similar structures.[3][4][5]

Caption: Molecular Structure of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H-2'~7.45d1HAr-HOrtho to bromo group, deshielded.
H-6'~7.15dd1HAr-HCoupled to H-5' and H-2'.
H-5'~6.85d1HAr-HOrtho to methoxy group, shielded.
OCH₃~3.88s3H-OCH₃Typical chemical shift for an aryl methyl ether.
CH₂-N~3.70s2HBenzylic CH₂Deshielded by the adjacent nitrogen and aromatic ring.
CH-N~2.90m1HCyclopentyl CHDeshielded by the nitrogen atom.
CH₂~1.80-1.50m8HCyclopentyl CH₂Overlapping multiplets for the four pairs of diastereotopic protons.
NH~1.40br s1HAmine NHBroad signal, chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
SignalPredicted δ (ppm)AssignmentRationale
C-4'~155.0Ar-CCarbon attached to the electron-donating methoxy group.
C-1'~133.0Ar-CQuaternary carbon attached to the benzylic CH₂.
C-2'~132.5Ar-CHDeshielded by the adjacent bromine atom.
C-6'~128.0Ar-CHAromatic CH.
C-5'~111.5Ar-CHShielded by the ortho methoxy group.
C-3'~111.0Ar-CCarbon attached to the bromine atom.
CH-N~60.0Cyclopentyl CHDeshielded by the nitrogen atom.
OCH₃~56.0-OCH₃Typical chemical shift for a methoxy group.
CH₂-N~53.0Benzylic CH₂Deshielded by the nitrogen and aromatic ring.
CH₂~33.0Cyclopentyl CH₂Aliphatic carbons of the cyclopentyl ring.
CH₂~24.0Cyclopentyl CH₂Aliphatic carbons of the cyclopentyl ring.

Structural Verification with 2D NMR

  • COSY: Would show correlations between H-5' and H-6', and within the cyclopentyl ring, confirming the proton-proton coupling network.

  • HSQC: Would unambiguously link each proton to its directly attached carbon (e.g., the proton at ~3.88 ppm to the carbon at ~56.0 ppm).

  • HMBC: Would be critical for confirming the overall structure. Key correlations would be expected from the benzylic protons (CH₂-N) to C-1', C-2', and C-6' of the aromatic ring, and to the CH-N carbon of the cyclopentyl ring. The methoxy protons would show a correlation to C-4'.

Conclusion

This application note provides a detailed, albeit predictive, guide for the NMR-based structural elucidation of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine. By following the outlined protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure of this and related small molecules. The combination of 1D and 2D NMR techniques provides a self-validating system for complete and unambiguous structural assignment, which is a cornerstone of chemical research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." Accessed October 26, 2023. [Link]

  • Royal Society of Chemistry. "Supplementary Material." Accessed October 26, 2023. [Link]

  • American Chemical Society. "NMR Guidelines for ACS Journals." Accessed October 26, 2023. [Link]

  • University of California, Los Angeles. "Tasks in NMR data analysis for Nature Products." Accessed October 26, 2023. [Link]

  • Beilstein Journals. "Supplementary Information." Accessed October 26, 2023. [Link]

  • ACS Publications. "Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides." The Journal of Organic Chemistry. Accessed October 26, 2023. [Link]

  • Royal Society of Chemistry. "NMR spectroscopy of small molecules in solution." Nuclear Magnetic Resonance Volume 51. Accessed October 26, 2023. [Link]

  • SpringerLink. "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Magnetic Resonance in Chemistry. Accessed October 26, 2023. [Link]

  • University of Cambridge. "NMR Techniques in Organic Chemistry: a quick guide." Accessed October 26, 2023. [Link]

  • Royal Society of Chemistry. "Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capi." Accessed October 26, 2023. [Link]

  • Applichem. "N-(3-bromo-4-methoxybenzyl)cyclopentanamine hydrobromide." Accessed October 26, 2023. [Link]

  • MDPI. "Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs." Molecules. Accessed October 26, 2023. [Link]

Sources

Application

Comprehensive Mass Spectrometry Fragmentation Profiling of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

Structural Context and Analytical Significance N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (Chemical Formula: C₁₃H₁₈BrNO) is a secondary benzylic amine. In drug discovery and pharmacokinetics, the accurate struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Analytical Significance

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (Chemical Formula: C₁₃H₁₈BrNO) is a secondary benzylic amine. In drug discovery and pharmacokinetics, the accurate structural validation of benzylic amines relies heavily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The presence of the bromine atom, the electron-donating methoxy group, and the alicyclic cyclopentyl ring creates a highly predictable, multi-stage fragmentation cascade. Understanding the thermodynamic causality behind these cleavages is critical for distinguishing this molecule from its isobaric or isomeric analogs.

Mechanistic Causality of Fragmentation

Under positive-ion ESI conditions, protonation occurs preferentially at the secondary amine nitrogen, yielding the [M+H]⁺ precursor ion at m/z 284.06 (for ⁷⁹Br) and 286.06 (for ⁸¹Br). The fragmentation of this precursor is governed by three primary thermodynamic drivers:

  • Dominant Benzylic Cleavage: The most abundant product ion in the collision-induced dissociation (CID) spectrum arises from the heterolytic cleavage of the benzylic C–N bond[1]. This neutral loss of cyclopentanamine (85 Da) leaves the charge on the 3-bromo-4-methoxybenzyl cation (m/z 198.98 / 200.98). The extreme stability of this carbocation is the causal factor for its dominance; the empty p-orbital at the benzylic carbon is heavily stabilized by the resonance (+M effect) of the para-methoxy group[2].

  • Cycloalkane Ring Elimination: A competing, albeit less dominant, pathway involves the loss of the cyclopentyl ring. Driven by the even-electron rule, the molecule undergoes a cyclic elimination of cyclopentene (68 Da), transferring the hydrogen to the nitrogen and leaving a primary amine cation at m/z 216.00 / 218.00[3].

  • Secondary Radical Losses: At higher collision energies, the stable benzylic cation undergoes secondary fragmentation. The loss of a methyl radical (•CH₃, 15 Da) from the methoxy group generates a radical cation at m/z 183.95 / 185.95. Alternatively, the homolytic cleavage of the C–Br bond results in the loss of a bromine radical (•Br), yielding the 4-methoxybenzylidene radical cation at m/z 120.06. Because the bromine is lost, this specific fragment will not exhibit the characteristic 1:1 isotopic doublet[4].

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 284.06 / 286.06 N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine B 3-bromo-4-methoxybenzyl cation m/z 198.98 / 200.98 M->B Benzylic Cleavage (- C5H11N) C Primary Amine Cation m/z 216.00 / 218.00 [M+H - C5H8]+ M->C Ring Elimination (- C5H8) D Radical Cation m/z 183.95 / 185.95 Loss of •CH3 B->D Methoxy Cleavage (- •CH3) E Methoxybenzyl Cation m/z 120.06 Loss of •Br B->E Halogen Cleavage (- •Br)

ESI-MS/MS fragmentation pathways of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine.

Quantitative Data Presentation

To ensure high-confidence annotation, High-Resolution Mass Spectrometry (HRMS) data must be cross-referenced against exact mass calculations. The table below summarizes the critical diagnostic ions.

Precursor Ion (m/z)Product Ion (m/z)FormulaMass Error ToleranceDiagnostic Significance
284.0650 (⁷⁹Br)198.9758[C₈H₈⁷⁹BrO]⁺± 5 ppmBase peak; confirms benzylic core[2].
286.0630 (⁸¹Br)200.9738[C₈H₈⁸¹BrO]⁺± 5 ppmValidates retention of the bromine atom.
284.0650 (⁷⁹Br)216.0024[C₈H₁₁⁷⁹BrNO]⁺± 5 ppmConfirms cyclopentyl ring elimination[3].
198.9758 (⁷⁹Br)183.9523[C₇H₅⁷⁹BrO]⁺•± 10 ppmSecondary loss of •CH₃ from methoxy group.
198.9758 (⁷⁹Br)120.0575[C₈H₈O]⁺•± 10 ppmSecondary loss of •Br; isotopic doublet disappears[4].

Self-Validating Experimental Protocol

To guarantee reproducibility and prevent false-positive annotations, the following LC-MS/MS protocol is designed as a closed, self-validating system.

Step 1: Sample Preparation & Ionization Optimization
  • Causality: Secondary amines require an acidic environment to ensure complete protonation prior to entering the mass spectrometer source.

  • Action: Dilute the analyte to 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Validation Checkpoint 1 (MS1 Level): Infuse the sample and observe the MS1 spectrum. You must observe a doublet at m/z 284.06 and 286.06 with a strict 1:1 intensity ratio.

    • Failure Mode: If the ratio is ~3:1, the system is contaminated with a chlorinated analog. If no doublet is present, the molecule lacks bromine. Do not proceed to Step 2 until the 1:1 doublet is confirmed.

Step 2: LC-MS/MS Acquisition
  • Causality: Collision Energy (CE) dictates the depth of the fragmentation cascade. Too low, and only the precursor is seen; too high, and the diagnostic benzylic cation shatters into uninformative hydrocarbon fragments.

  • Action: Perform targeted MS/MS (or Product Ion Scan) on both m/z 284.06 and 286.06 using a stepped collision energy ramp (15 eV, 25 eV, 35 eV).

Step 3: Data Analysis & Internal Validation
  • Action: Extract the chromatograms for the product ions.

  • Validation Checkpoint 2 (MS2 Level): Evaluate the spectra acquired at 25 eV.

    • The base peak for precursor 284.06 must be 198.98.

    • The base peak for precursor 286.06 must be 200.98.

    • Failure Mode: If m/z 120.06 is the base peak instead of 198/201, the CE is set too high, driving the reaction to the terminal loss of the bromine radical. Reduce the CE by 10 eV until the m/z 198/201 doublet is the dominant species.

References

  • Title: Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Source: ResearchGate | URL: 1

  • Title: A Comparative Guide to the Structural Validation of N-(4-Methoxybenzyl)butan-1-amine using 2D NMR Spectroscopy | Source: Benchchem | URL: 2

  • Title: Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides | Source: PMC (National Institutes of Health) | URL: 3

  • Title: N-Methyl-N-(3-thien-2-ylbenzyl)amine troubleshooting mass spectrometry fragmentation patterns | Source: Benchchem | URL: 4

Sources

Method

Reagent Preparation and Safe Handling Protocol for N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

Application Note & Technical Protocol Prepared for Researchers, Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Prepared for Researchers, Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is a highly versatile secondary amine utilized as a building block and screening compound in medicinal chemistry and drug discovery. Structurally, it features a lipophilic cyclopentyl ring coupled to a 3-bromo-4-methoxybenzyl moiety.

Handling this compound requires a deep understanding of its chemical vulnerabilities. The secondary amine center is susceptible to atmospheric N-oxidation, while the electron-rich bromo-methoxybenzyl ring can undergo UV-induced homolytic cleavage of the carbon-bromine bond. Consequently, standard "weigh and dissolve" approaches often lead to silent reagent degradation, resulting in irreproducible assay data. This guide establishes a causality-driven, self-validating framework for preparing and handling both the free base and hydrobromide (HBr) salt forms of this compound to ensure absolute experimental integrity.

Physicochemical Profiling

Understanding the exact physical form of your reagent is the critical first step in experimental design. The compound is commercially available in two distinct forms, dictating entirely different solvation strategies.

PropertyFree Base FormHydrobromide (HBr) Salt Form
CAS Number
Molecular Weight 284.19 g/mol 365.11 g/mol
Molecular Formula C₁₃H₁₈BrNOC₁₃H₁₉Br₂NO
Physical State Viscous liquid / Low-melting solidCrystalline Solid
Primary Solubility DMSO, DMF, DCM, EthanolWater, Aqueous Buffers (pH < 8.0)
Estimated pKa ~8.5 – 9.5N/A (Already protonated)

Safety & Handling Framework

As a halogenated benzylamine derivative, this compound presents specific occupational and chemical hazards.

  • Toxicity & Exposure: Acts as a skin and ocular irritant. The lipophilic nature of the free base allows for rapid dermal absorption.

  • Engineering Controls: All weighing and primary solvation must be conducted within a certified Class II fume hood.

  • Required PPE: Nitrile gloves (double-gloving recommended during stock preparation), splash-proof safety goggles, and a chemically resistant lab coat.

  • Storage Causality: Store the solid at -20°C in an amber glass vial, backfilled with Argon or Nitrogen. Causality: Amber glass prevents UV-mediated photolysis of the C-Br bond , while inert gas displacement prevents the secondary amine from oxidizing into an inactive N-oxide species.

Reagent Preparation Workflows

Protocol A: Preparation of 10 mM Master Stock in DMSO (Free Base)

This protocol is designed for the free base (CAS 355815-73-5) to create a master stock for high-throughput screening or in vitro assays.

  • Thermal Equilibration: Remove the sealed vial from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the reagent. Water introduced into an anhydrous DMSO stock will drastically accelerate chemical degradation and alter the actual molarity.

  • Analytical Weighing: In a fume hood, accurately weigh 2.84 mg of the compound using an analytical balance.

  • Anhydrous Solvation: Transfer the solid to a sterile, amber glass vial. Add exactly 1.0 mL of anhydrous, argon-purged DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 60 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for up to 5 minutes.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a pre-purged sterile vial.

    • Causality: PTFE is chemically inert to DMSO. Utilizing standard PES or cellulose filters will result in polymer dissolution, leaching toxic extractables into your screening stock.

  • Aliquoting & Inert Storage: Dispense the filtered solution into 50 µL single-use aliquots in amber microcentrifuge tubes. Overlay each tube with a gentle stream of Argon gas before sealing. Store immediately at -20°C.

  • Self-Validation Step: Prior to aliquoting, perform a visual inspection of the DMSO stock against a high-intensity light source. The absence of the Tyndall effect (light scattering) confirms complete solvation. For absolute validation, analyze a 1:1000 dilution via LC-MS (ESI+) to confirm the [M+H]+ ion at m/z 284.06 and the absence of the N-oxide degradation peak at m/z 300.06.

Workflow A Solid Compound (Equilibrate to RT) B Analytical Weighing (Inside Fume Hood) A->B C Solvent Addition (Anhydrous DMSO) B->C D Agitation (Vortex / Sonicate) C->D E Sterile Filtration (0.22 µm PTFE) D->E F Aliquoting & Storage (-20°C, Argon Purged) E->F

Workflow for preparing and storing N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine solutions.

Protocol B: Preparation of Aqueous Working Solutions (HBr Salt)

For in vivo dosing or assays highly sensitive to DMSO toxicity, the Hydrobromide salt (CAS 1609400-02-3) must be used.

  • Direct Dilution: Weigh the required mass of the HBr salt and dissolve it directly into your physiological assay buffer (e.g., PBS or HEPES).

  • pH Control (Critical): Ensure the final pH of the buffer does not exceed 8.0.

    • Causality: The estimated pKa of the secondary amine is ~8.5-9.5. Exceeding pH 8.0 will deprotonate the amine, reverting it to the highly lipophilic free base, which will immediately crash out of the aqueous solution .

  • Self-Validation Step: Monitor the optical density (OD) of the aqueous working solution at 600 nm. An OD₆₀₀ > 0.01 indicates micro-precipitation, signaling that the buffer pH has forced the compound into its insoluble free base form.

Solvation & Stability Mechanisms

The physical state of the compound dictates its microenvironment stability. The diagram below illustrates the mechanistic relationship between the compound's form, the chosen solvent system, and the primary degradation triggers that must be avoided.

Stability Base Free Base (Lipophilic) CAS: 355815-73-5 Salt Hydrobromide Salt CAS: 1609400-02-3 Base->Salt + HBr Org Organic Solvents (DMSO, DMF) Base->Org Soluble Deg Degradation (N-Oxidation / Photolysis) Base->Deg O2 / Light Aq Aqueous Buffers (pH < 8.0) Salt->Aq Soluble Salt->Deg Light

Solvation pathways and degradation triggers for the free base and hydrobromide salt forms.

References

  • "Handling and Storage of Air- and Moisture-Sensitive Reagents / Secondary Amines", National Center for Biotechnology Information (PubChem). URL: [Link]

Application

Application Note: Small Molecule X-Ray Crystallography of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

Executive Summary & Chemical Context The structural elucidation of active pharmaceutical ingredients (APIs) and screening compounds is a critical bottleneck in drug development. This application note details the end-to-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The structural elucidation of active pharmaceutical ingredients (APIs) and screening compounds is a critical bottleneck in drug development. This application note details the end-to-end Small Molecule X-ray Crystallography (SMXC) workflow for N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5)[1].

As a secondary amine featuring a flexible cyclopentyl ring and a freely rotatable benzyl linker, this molecule exhibits high conformational entropy. Consequently, the free base typically presents as a viscous oil or an amorphous solid, resisting direct crystallization. To bypass this thermodynamic barrier, our protocol leverages acid addition (salt formation) to restrict conformational freedom and establish a robust, directional hydrogen-bonding network. Furthermore, the presence of the heavy bromine atom is strategically utilized to dominate X-ray scattering, ensuring rapid and unambiguous phase determination during structure solution.

Logic A N-benzylcyclopentanamine Derivative B High Conformational Entropy (Liquid/Amorphous) A->B Free Base State C Protonation (HCl/HBr) B->C Acid Addition D Ammonium Salt C->D E Robust H-Bonding Network (N-H···Cl) D->E Lattice Assembly F Diffraction-Quality Crystals E->F

Figure 1: Mechanistic rationale for salt formation to induce crystallization.

Experimental Logic & Causality

Every step in this workflow is designed with a specific physicochemical causality:

  • Vapor Diffusion Crystallization: We select vapor diffusion over slow evaporation. Evaporation constantly changes the solvent composition, often leading to rapid supersaturation and amorphous precipitation. Vapor diffusion provides a slow, controlled thermodynamic trajectory toward the solubility limit, yielding highly ordered single crystals.

  • Cryogenic Data Collection (100 K): Soft organic crystals suffer from high atomic thermal vibrations (displacement parameters) at room temperature, which degrades high-angle diffraction intensity. Cryogenic cooling freezes out these vibrations, drastically improving the signal-to-noise ratio and the precision of the final bond lengths[2].

  • Heavy Atom Phasing: The bromine substituent has a high electron density. In dual-space structure solution algorithms, this heavy atom acts as an anchor, instantly solving the phase problem and allowing the lighter atoms (C, N, O) to be easily located in the resulting electron density map[3].

Step-by-Step Methodologies

Protocol A: Salt Formation and Vapor Diffusion Crystallization

This protocol is a self-validating system: the success of the crystallization is immediately verifiable via polarized light microscopy.

  • Dissolution: Dissolve 50 mg of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine free base[1] in 1.0 mL of anhydrous diethyl ether in a 4 mL glass vial.

  • Protonation: Slowly add 1.1 molar equivalents of 2.0 M HCl in diethyl ether dropwise at 0 °C under continuous stirring. A white precipitate (the hydrochloride salt) will form immediately.

  • Isolation: Centrifuge the suspension, decant the supernatant, and wash the pellet twice with cold diethyl ether to remove unreacted free base. Dry briefly under a stream of nitrogen.

  • Setup for Diffusion: Dissolve the isolated salt in a minimum volume (~0.5 mL) of methanol (the solvent) inside a 2 mL inner vial.

  • Chamber Assembly: Place the uncapped 2 mL vial into a 20 mL outer scintillation vial containing 4 mL of diethyl ether (the antisolvent). Cap the outer vial tightly.

  • Incubation: Leave the setup undisturbed at 20 °C for 3 to 5 days.

  • Self-Validation Check: Extract a crystal and examine it under a polarized light microscope. True single crystals will exhibit sharp birefringence and complete optical extinction every 90 degrees of stage rotation, confirming a highly ordered internal lattice rather than an amorphous aggregate[4].

Protocol B: Crystal Mounting and Data Collection
  • Harvesting: Submerge the selected crystals in a drop of inert perfluoropolyether oil (e.g., Fomblin) on a glass depression slide. Causality: The oil prevents solvent evaporation from the crystal lattice, which can cause cracking and loss of diffraction quality.

  • Mounting: Using a micro-loop (e.g., MiTeGen), scoop a single, block-shaped crystal (optimal size ~0.2 × 0.15 × 0.1 mm) and immediately transfer it to the diffractometer goniometer.

  • Cooling: Ensure the crystal is centered in the nitrogen cryostream set to 100 K[2].

  • Data Acquisition: Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Ensure the run includes highly redundant data to allow for robust empirical absorption correction, which is strictly required due to the highly absorbing bromine atom.

Protocol C: Structure Solution and Refinement

This protocol utilizes the industry-standard SHELX suite.

  • Integration & Absorption Correction: Process the raw frames using the diffractometer's native software. Apply a multi-scan absorption correction (e.g., SADABS) to correct for the severe X-ray absorption caused by the bromine atom.

  • Structure Solution: Solve the structure using the dual-space algorithm in SHELXT [3]. The program will automatically identify the Laue group and locate the heavy bromine atom, bootstrapping the phases for the rest of the molecule.

  • Refinement: Refine the structural model against F2 using full-matrix least-squares techniques in SHELXL [5].

  • Anisotropic Displacement: Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O, Br, Cl).

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (HFIX commands) to maintain a favorable data-to-parameter ratio.

  • Self-Validation Check: Monitor the Shift/Error metric during the final least-squares cycles. The refinement is mathematically converged and valid only when the maximum shift/e.s.d. is <0.001 [5].

Workflow A Free Base Synthesis B HCl Salt Formation A->B C Vapor Diffusion Crystallization B->C D Cryogenic Data Collection C->D E SHELXT/SHELXL Refinement D->E

Figure 2: End-to-end Small Molecule X-ray Crystallography workflow.

Quantitative Data & Target Metrics

To ensure the highest scientific integrity and trustworthiness of the final crystallographic Information File (CIF), the refinement must meet strict quantitative thresholds. Table 1 summarizes the expected parameters and validation metrics for the hydrochloride salt of the target compound.

Table 1: Target Crystallographic Parameters and Validation Metrics

ParameterTarget ValueMechanistic Rationale & Significance
Rint​ (Internal Agreement) <0.05 Validates the accuracy of the empirical absorption correction and confirms the correct Laue group assignment.
R1​ (Final, I>2σ(I) ) <0.05 Indicates excellent agreement between the calculated theoretical model and the observed diffraction data[5].
wR2​ (Weighted Residual) <0.15 Highly sensitive to weak reflections and minor structural disorder; ensures the model is globally accurate.
Goodness-of-Fit (GooF) 0.95−1.05 Confirms that the statistical weighting scheme applied to the reflection data is appropriate.
Max Peak / Hole in Δρ <1.0 / >−1.0 e/A˚3 Ensures no missing atoms. (Note: Residual peaks up to 1.5 e/ų located near the Br atom are acceptable due to Fourier truncation errors).

References

  • Crystal structure refinement with SHELXL - IUCr Journals.[Link]

  • SHELXT – Integrated space-group and crystal-structure determination - PMC - NIH.[Link]

  • Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing - ACS Publications.[Link]

  • High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline - MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine solubility issues in aqueous solutions

Technical Support Center: Troubleshooting Aqueous Solubility for N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine Compound Overview & Physicochemical Profiling N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility for N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

Compound Overview & Physicochemical Profiling

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS No. 355815-73-5) is a lipophilic secondary amine frequently utilized in screening libraries and synthetic workflows[1]. Researchers commonly encounter severe precipitation issues when attempting to dose this compound in aqueous in vitro or in vivo models. The core of this issue lies in the molecule's structural dichotomy: it possesses a highly hydrophobic core (a bulky cyclopentyl ring paired with a bromo-methoxybenzyl moiety) and an ionizable secondary amine.

Table 1: Physicochemical Properties & Solubility Drivers

PropertyEstimated ValueMechanistic Impact on Aqueous Solubility
Molecular Weight 284.19 g/mol Moderate size; falls well within standard drug-like parameters.
LogP (Lipophilicity) ~3.8High hydrophobicity; thermodynamically favors partitioning out of aqueous media.
pKa (Secondary Amine) ~9.5Highly pH-dependent. Soluble at pH < 6 (ionized salt), highly insoluble at pH > 7.5 (unionized free base).
Intrinsic Solubility < 10 µg/mLThe uncharged free base form is practically insoluble in water.

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly precipitate when I dilute a 10 mM DMSO stock into a pH 7.4 assay buffer? A1: This phenomenon is a classic "solvent-shift" precipitation driven by the compound's pKa. In 100% DMSO, the lipophilic free base is fully solvated. When diluted into an aqueous buffer at pH 7.4, the solvent polarity drastically increases. Because pH 7.4 is approaching the compound's pKa (~9.5), a significant fraction of the compound exists as the highly lipophilic, unionized free base. The solubility of weak bases decreases exponentially as the pH approaches the pKa[2]. The sudden drop in solvent capacity causes the local concentration to exceed the intrinsic solubility of the free base, leading to supersaturation and rapid nucleation[3].

Q2: How can I maintain solubility for in vitro cell-based assays without exceeding 0.1% DMSO, which is toxic to my cells? A2: You must lower the thermodynamic penalty of aqueous solvation using inclusion complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective here. The cyclodextrin molecule features a hydrophilic exterior that dissolves in water and a hydrophobic cavity that encapsulates the lipophilic bromo-methoxybenzyl group. This shields the hydrophobic surface area from water, maintaining the compound in solution without relying on high concentrations of cytotoxic cosolvents.

Q3: I need to formulate this compound for oral in vivo dosing. Should I use the free base or synthesize a salt form? A3: Always formulate as a salt (e.g., hydrochloride or mesylate) for oral dosing. The free base possesses a high crystal lattice energy and poor intrinsic solubility. Converting the amine to a salt maximizes the ionization state in the acidic environment of the stomach, drastically improving the dissolution rate. However, be aware that as the weak base transits to the higher pH of the intestine, it may experience supersaturation and precipitate[3]. Formulating the salt with a precipitation inhibitor (like HPMCAS) is highly recommended.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of the Hydrochloride Salt Causality: We use anhydrous diethyl ether to prevent the hydrolysis of the newly formed salt and to exploit the dramatic polarity difference between the solvent and the product. The non-polar ether forces the highly polar HCl salt to precipitate instantly, driving the reaction to completion.

  • Dissolution: Dissolve 1.0 g of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine free base in 10 mL of anhydrous diethyl ether.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 molar equivalents of ethereal HCl (2M in diethyl ether) dropwise under continuous magnetic stirring.

  • Precipitation: A white crystalline precipitate of the HCl salt will form immediately. Stir for an additional 30 minutes to ensure complete complexation.

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake twice with 5 mL of cold anhydrous ether.

    • Self-Validation Step: If the filtrate runs cloudy, unreacted free base remains; ensure exactly 1.1 eq of HCl was added.

  • Drying: Dry the salt in a vacuum desiccator overnight to remove residual solvent.

Protocol B: HP-β-CD Inclusion Complexation for In Vitro Assays Causality: Inclusion complexation is an equilibrium process. Sonication provides the kinetic energy required to displace water molecules from the cyclodextrin cavity, allowing the lipophilic drug to enter and form a stable complex.

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Stock Addition: Dissolve the compound in DMSO at 10 mM.

  • Complexation: Add the DMSO stock dropwise into the stirring HP-β-CD solution until the desired final concentration is reached (ensure final DMSO is ≤ 1% v/v).

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature, then incubate on a rotary shaker for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Verification: Centrifuge the sample at 10,000 x g for 10 minutes.

    • Self-Validation Step: Analyze the supernatant via UV-Vis or HPLC. If the concentration matches your theoretical input, complete solubilization was achieved. A visible pellet indicates incomplete complexation.

Visualizations

G Start Compound Insoluble in Aqueous Media CheckpH Check Buffer pH vs. pKa (~9.5) Start->CheckpH Acidic pH < 7.0 (Protonated Salt) CheckpH->Acidic Adjust pH Basic pH > 7.0 (Unionized Free Base) CheckpH->Basic Physiological pH Cyclodextrin HP-β-CD Encapsulation Acidic->Cyclodextrin If still insoluble Salt Synthesize HCl/ Mesylate Salt Basic->Salt If pH flexible CoSolvent Cosolvent/Surfactant (DMSO, Tween) Basic->CoSolvent If pH fixed CoSolvent->Cyclodextrin To reduce toxicity

Caption: Decision tree for troubleshooting lipophilic amine solubility based on pH and formulation strategy.

G DMSO 10mM Stock in 100% DMSO Buffer Dilution in pH 7.4 Buffer DMSO->Buffer Solvent Shift Precipitate Nucleation & Precipitation Buffer->Precipitate Supersaturation Rescue Add 10% HP-β-CD Precipitate->Rescue Solubilization Soluble Stable Inclusion Complex Rescue->Soluble Equilibrium

Caption: Mechanism of solvent-shift precipitation and stabilization via cyclodextrin complexation.

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Optimization

Purification techniques for N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine synthesis byproducts

Welcome to the Technical Support Center: Advanced Purification Strategies As a Senior Application Scientist, I frequently consult on the isolation of complex secondary amines. The synthesis of N-[(3-bromo-4-methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Advanced Purification Strategies

As a Senior Application Scientist, I frequently consult on the isolation of complex secondary amines. The synthesis of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine via reductive amination presents unique purification hurdles. Because the starting materials, the target secondary amine, and the potential over-alkylation byproducts share overlapping solubility profiles, standard isolation techniques often fail to yield pharmaceutical-grade purity.

This guide is engineered to provide researchers with self-validating purification protocols, mechanistic troubleshooting frameworks, and field-proven methodologies to overcome these specific challenges.

Section 1: Mechanistic Origins of Synthesis Byproducts

To purify a mixture effectively, we must first understand the causality of the impurities present. Traditional direct N-alkylation with alkyl halides frequently leads to runaway reactions and substantial waste[1]. Therefore, reductive amination is the industry standard for this molecule. However, it still generates specific byproducts based on the reaction kinetics:

  • Over-Alkylation (Tertiary Amine): Over-alkylation is a common byproduct because the newly formed secondary amine product is often more nucleophilic than the starting primary amine[2]. The electron-donating nature of the added alkyl group makes the product highly reactive towards any remaining aldehyde, leading to a tertiary amine byproduct (N,N-bis[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine).

  • Reduction Byproduct (Alcohol): If the reducing agent attacks the 3-bromo-4-methoxybenzaldehyde before the imine intermediate fully forms, 3-bromo-4-methoxybenzyl alcohol is generated.

Pathway Aldehyde 3-bromo-4-methoxybenzaldehyde (Starting Material) Imine Imine Intermediate Aldehyde->Imine + Amine (-H2O) Alcohol 3-bromo-4-methoxybenzyl alcohol (Reduction Byproduct) Aldehyde->Alcohol Direct Reduction Amine Cyclopentanamine (1° Amine) Amine->Imine Product N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (Target 2° Amine) Imine->Product STAB Reduction TertAmine Over-alkylation Byproduct (3° Amine) Product->TertAmine + Aldehyde + Reductant

Reductive amination pathway illustrating target secondary amine synthesis and byproduct formation.

Section 2: Physicochemical Profile of Reaction Components

To exploit the differences between the target molecule and its byproducts, we must quantify their properties. The table below summarizes the critical data used to design our purification workflows.

Compound RoleChemical NameMol. WeightAcid-Base PropertyTLC Behavior (Silica, Hexane:EtOAc)
Starting Material 3-bromo-4-methoxybenzaldehyde215.04 g/mol NeutralHigh Rf​ (UV Active)
Starting Material Cyclopentanamine85.15 g/mol Basic (1° Amine)Low Rf​ (Ninhydrin Active)
Target Product N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine 284.19 g/mol Basic (2° Amine) Mid Rf​ (UV/Ninhydrin Active)
Byproduct 3-bromo-4-methoxybenzyl alcohol217.06 g/mol NeutralMid-High Rf​ (UV Active)
Byproduct N,N-bis[(...phenyl)methyl]cyclopentanamine483.23 g/mol Basic (3° Amine)High Rf​ (UV Active)

Section 3: Self-Validating Purification Methodologies

Protocol A: Chemoselective Acid-Base Extraction & Scavenging

This protocol leverages the differential basicity of the amines to separate them from neutral byproducts, followed by a chemoselective resin to remove the unreacted primary amine[3][4].

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve the crude reaction oil in diethyl ether or ethyl acetate (10 mL per gram of crude).

  • Acidic Extraction (Removing Neutrals): Extract the organic layer with an equal volume of 1M HCl. The basic amines (1°, 2°, and 3°) will protonate and migrate to the aqueous layer as hydrochloride salts[4].

    • Self-Validation Checkpoint: Spot both layers on a TLC plate. The organic layer should contain the UV-active neutral aldehyde and alcohol. Discard the organic layer.

  • Basification (Free-Basing): Cool the aqueous layer in an ice bath. Slowly add 15% NaOH dropwise until the pH exceeds 12. The aqueous layer will become cloudy as the amines "oil out" into their free base forms[4].

  • Organic Recovery: Extract the basic aqueous layer three times with fresh diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Primary Amine Scavenging: To remove the unreacted cyclopentanamine, add a polymer-supported aldehyde scavenger resin (e.g., polystyrene-benzaldehyde) to the dried organic layer[3]. Stir at room temperature for 2 hours. The primary amine selectively forms an imine with the resin, tethering it to the solid support.

  • Final Isolation: Filter the mixture through a sintered glass funnel to remove the spent resin[3]. Concentrate the filtrate under reduced pressure to yield the highly purified secondary amine.

Workflow Crude Crude Reaction Mixture (Organic Solvent) Ext1 Extract with 1M HCl (pH < 2) Crude->Ext1 Org1 Organic Phase (Aldehyde, Alcohol) Ext1->Org1 Discard Aq1 Aqueous Phase (Protonated 1°, 2°, 3° Amines) Ext1->Aq1 Keep Ext2 Basify to pH > 12 (NaOH) Extract with Organic Solvent Aq1->Ext2 Aq2 Aqueous Phase (Salts, Water-soluble impurities) Ext2->Aq2 Discard Org2 Organic Phase (Free Base Amines) Ext2->Org2 Keep Scavenger Polymer-Supported Aldehyde Scavenger Resin Org2->Scavenger Removes 1° Amine Pure Filtration & Concentration Pure Target 2° Amine Scavenger->Pure

Self-validating acid-base extraction workflow integrated with polymer-supported scavenging.

Protocol B: Silica Gel Chromatography with Amine Deactivation

If the tertiary amine byproduct remains a persistent contaminant, chromatographic separation is required. Because secondary amines strongly hydrogen-bond with acidic silanol groups on standard silica gel, they will "streak" down the column, ruining resolution.

Step-by-Step Methodology:

  • Silica Deactivation: Prepare your mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 2% Triethylamine (TEA) by volume. Flush the packed silica column with 3 column volumes of this TEA-spiked solvent. The TEA binds to the acidic silanol sites, neutralizing them.

  • Sample Loading: Dissolve the crude amine mixture in the minimum amount of mobile phase and load it onto the column.

  • Elution: Run the column using the TEA-spiked mobile phase. The sterically hindered tertiary amine will elute first, followed by the target secondary amine.

  • Fraction Analysis: Monitor fractions using TLC (visualized with Ninhydrin stain; the secondary amine will appear as a distinct spot, while the tertiary amine will not react strongly with Ninhydrin).

Section 4: Troubleshooting FAQs

Q: Why am I seeing massive amounts of 3-bromo-4-methoxybenzyl alcohol in my crude NMR? A: You are likely using a reducing agent that is too aggressive, such as Sodium Borohydride ( NaBH4​ ). NaBH4​ reduces the starting aldehyde to an alcohol faster than the aldehyde can condense with cyclopentanamine to form the imine. Solution: Switch to Sodium Triacetoxyborohydride (STAB). STAB is a milder hydride donor that selectively reduces iminium ions over aldehydes, drastically minimizing alcohol byproduct formation[4].

Q: How do I prevent the debromination of the 3-bromo-4-methoxyphenyl ring during the reduction step? A: Debromination is a common side reaction when using catalytic hydrogenation (e.g., Pd/C and H2​ gas) due to the oxidative addition of palladium into the aryl-bromide bond. Solution: Avoid transition-metal catalyzed hydrogenation for this specific substrate. Rely exclusively on borohydride-based reagents (like STAB or NaBH3​CN ), which are completely chemoselective and will leave the aryl bromide intact.

Q: Even after acid-base extraction, my product contains trace amounts of cyclopentanamine. How can I remove it without a column? A: Primary amines can be selectively sequestered. If you do not have access to the polymer-supported aldehyde resin described in Protocol A[3], you can utilize a chemical derivatization approach. Add a slight molar excess (relative to the impurity) of an electrophile like phthalic anhydride to the organic extract. It will rapidly react with the primary amine to form a highly polar, base-soluble phthalamic acid derivative, which can then be washed away with a mild aqueous bicarbonate wash.

References

  • Source: googleapis.com (European Patent Office)
  • An Overview of Palladium-Catalyzed N-alkylation Reactions Source: chemrxiv.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Impurity Troubleshooting for N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

Mechanistic Overview of Scale-Up Challenges Scaling up the reductive amination of 3-bromo-4-methoxybenzaldehyde with cyclopentanamine introduces severe chemoselectivity challenges. While laboratory-scale reactions often...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview of Scale-Up Challenges

Scaling up the reductive amination of 3-bromo-4-methoxybenzaldehyde with cyclopentanamine introduces severe chemoselectivity challenges. While laboratory-scale reactions often tolerate brute-force reduction, pilot-scale operations amplify mass transfer limitations, thermal gradients, and residence times. For this specific halogenated aromatic system, this exacerbates three primary impurity pathways: hydrodehalogenation (loss of the aryl bromide), over-alkylation (tertiary amine formation), and premature imine hydrolysis.

G Aldehyde 3-Bromo-4-methoxybenzaldehyde + Cyclopentanamine Imine Imine Intermediate (Schiff Base) Aldehyde->Imine -H₂O Imp_Alcohol Impurity B: 3-Bromo-4-methoxybenzyl alcohol Aldehyde->Imp_Alcohol Direct Reduction Imine->Aldehyde +H₂O (Hydrolysis) Product Target Product: N-[(3-bromo-4-methoxyphenyl)methyl] cyclopentanamine Imine->Product STAB or Pt/C(S) Imp_Dehalo Impurity A: Dehalogenated Amine (Loss of Br) Product->Imp_Dehalo Pd/C + H₂ Imp_Tert Impurity C: Tertiary Amine (Over-alkylation) Product->Imp_Tert + Imine

Fig 1. Reaction pathways and common impurity formation in reductive amination.

Quantitative Impurity Profiling

The choice of reducing agent dictates the impurity profile. Standard catalytic hydrogenation (Pd/C) is highly detrimental to halogenated aromatics, whereas hydride donors or poisoned catalysts offer superior chemoselectivity.

Reducing Agent / ConditionsTarget Amine Yield (%)Dehalogenation Impurity (%)Alcohol Impurity (%)Over-alkylation (%)
10% Pd/C, H₂ (50 bar)45.0> 40.05.010.0
NaBH₄, EtOH60.0< 1.025.014.0
STAB, DCE, AcOH (1 eq)92.0< 0.15.02.9
5% Pt/C (sulfided), H₂94.0< 0.53.02.5

Table 1. Comparative impurity profiles based on reducing agent selection during scale-up.

Troubleshooting & Causality FAQs

Q1: Why are we observing massive hydrodehalogenation (loss of bromine) during catalytic hydrogenation?

Causality: Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl-halide bonds. Under a hydrogen atmosphere, the C-Br bond at the 3-position of your aromatic ring undergoes rapid hydrodehalogenation, replacing the bromine with hydrogen. Solution: You must switch to a poisoned catalyst or a hydride donor. Using1 [1] effectively poisons the catalyst surface just enough to prevent oxidative addition into the C-Br bond while maintaining sufficient activity to reduce the imine. This strategy has been successfully validated in the2 [2].

Q2: How do we minimize the formation of 3-bromo-4-methoxybenzyl alcohol?

Causality: The alcohol impurity forms when unreacted 3-bromo-4-methoxybenzaldehyde is directly reduced. This occurs if the imine formation is incomplete or if the water generated during condensation hydrolyzes the imine back to the aldehyde. Solution: Implement a two-step "pre-formation" protocol. Do not add the reducing agent until imine formation is complete. Use Sodium Triacetoxyborohydride (STAB); its steric bulk and electron-withdrawing acetate groups make it highly selective for protonated iminium ions over neutral aldehydes, as documented in3 [3].

Q3: We are experiencing drum overpressurization in the pilot plant after quenching the STAB reaction. What is happening?

Causality: This is a critical safety hazard. STAB is typically quenched with aqueous bicarbonate. However, the fully quenched aqueous waste stream contains weakly acidic boric acid byproducts. These acids react slowly with excess potassium/sodium bicarbonate to generate CO₂ gas. If drummed immediately, this slow gas evolution causes severe drum deformation and potential rupture, a phenomenon thoroughly investigated in4 [4]. Solution: Follow the validated waste remediation protocol (SOP B) below to force CO₂ off-gassing prior to storage.

Validated Experimental Protocols

SOP A: Two-Step Imine Pre-formation and STAB Reduction

This protocol utilizes a self-validating system to ensure complete imine formation, preventing alcohol and tertiary amine impurities.

Step 1: Imine Condensation

  • Charge a dry reactor with 3-bromo-4-methoxybenzaldehyde (1.0 eq) and 1,2-dichloroethane (DCE) (10 volumes).

  • Slowly add cyclopentanamine (1.05 eq) while maintaining the internal temperature at 20°C.

  • Self-Validation Check: Monitor the reaction via in-situ ReactIR. Wait for the complete disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the plateau of the imine C=N stretch (~1650 cm⁻¹). Do not proceed until conversion is >95%.

Step 2: Iminium Activation 4. Charge glacial acetic acid (1.0 eq) to the reactor. This protonates the imine, forming a highly electrophilic iminium ion, which directs the STAB reduction away from any trace unreacted aldehyde.

Step 3: Reduction 5. Charge Sodium Triacetoxyborohydride (STAB) (1.4 eq) in 4 equal portions over 2 hours. Maintain internal temperature <25°C to control the mild exotherm (~133 kJ/mol). 6. Stir for an additional 4 hours. Sample for HPLC to confirm <1% residual imine.

SOP B: Safe Quench and Waste Management for STAB Reactions

This protocol eliminates the risk of delayed gas evolution in waste drums.

Step 1: Primary Quench

  • Slowly transfer the reaction mixture into a secondary quench vessel containing 10% aqueous NaHCO₃ (5 volumes).

  • Self-Validation Check: Monitor the headspace for H₂ gas evolution. Maintain agitation until gas evolution ceases and the internal temperature stabilizes below 20°C.

Step 2: Phase Separation 3. Stop agitation, allow phases to settle for 30 minutes, and separate the lower organic phase (containing N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine) for downstream crystallization.

Step 3: Waste Remediation (Critical) 4. To the remaining aqueous waste (containing borates and bicarbonate), slowly charge 2M HCl until the pH reaches < 3. 5. Agitate the open, vented reactor for 2 hours to force the immediate and complete release of all CO₂ generated by the boric acid/bicarbonate interaction. 6. Only after off-gassing is complete, transfer the aqueous waste to sealed drums.

References

  • Gordon et al. "Expanding the Utility of Flow Hydrogenation – A Robust Protocol Restricting Hydrodehalogenation", ResearchGate / RSC Advances.
  • "Stereoselective Bulk Synthesis of CCR2 Antagonist BMS-741672: Assembly of an All-cis (S,R,R)-1,2,4-Triaminocyclohexane (TACH) Core via Sequential Heterogeneous Asymmetric Hydrogenations", Organic Process Research & Development - ACS Publications.
  • "Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions", Organic Letters - ACS Publications.
  • "Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation", Organic Process Research & Development - ACS Publications.

Sources

Optimization

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine stability at room temperature vs -20C

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5) is a secondary benzylamine derivative. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5) is a secondary benzylamine derivative. Due to its structural features, it requires stringent environmental controls to maintain structural integrity during longitudinal studies.

Core Mechanistic Overview: The Vulnerability of Secondary Benzylamines

The stability of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is dictated by the reactivity of its secondary amine and the adjacent benzylic carbon. Secondary amines are highly susceptible to oxidative degradation when exposed to atmospheric oxygen, a process significantly accelerated by thermal energy at room temperature [1].

The degradation cascade typically follows an autoxidation pathway:

  • Radical Initiation: Atmospheric oxygen abstracts a hydrogen atom from the activated benzylic position.

  • Imine Formation: The resulting hydroperoxide intermediate dehydrates to form an imine.

  • Hydrolysis: In the presence of ambient humidity, the imine hydrolyzes into 3-bromo-4-methoxybenzaldehyde and cyclopentanamine.

Storing the compound at -20°C suppresses the kinetic energy required to overcome the activation barrier for this radical chain reaction and minimizes the solubility of oxygen within the sample matrix.

Pathway A N-[(3-bromo-4-methoxyphenyl)methyl] cyclopentanamine B O2 / Light / 25°C (Oxidative Stress) A->B C Benzylic Hydroperoxide Intermediate B->C Hydrogen abstraction D Imine Formation (-H2O) C->D Dehydration E Hydrolysis (+H2O) D->E Moisture exposure F 3-bromo-4-methoxybenzaldehyde + Cyclopentanamine E->F Bond cleavage

Caption: Mechanistic pathway of oxidative degradation of the secondary benzylamine at room temperature.

Frequently Asked Questions (FAQs)

Q1: Why is -20°C storage strictly recommended over Room Temperature (25°C)? A1: At 25°C, the secondary amine acts as a focal point for oxidative degradation. Literature on structurally varied amines confirms that secondary amines degrade significantly faster than primary or tertiary amines under ambient oxygen and temperature conditions [2]. At -20°C, the thermal energy is insufficient to drive the autoxidation kinetics, preserving purity >98% over extended periods. Similar benzylamine derivatives mandate 2-8°C or -20°C storage under inert atmospheres to prevent degradation [4].

Q2: What are the analytical signatures that my sample has degraded? A2: Visually, the sample may shift from a white/off-white powder or clear liquid to a yellow/brown hue due to the formation of conjugated imines or N-oxides. Analytically (via LC-MS), you will observe:

  • [M-2] Peak: Indicates imine formation (loss of two hydrogen atoms).

  • [M+16] Peak: Indicates N-oxide formation.

  • New Peaks at lower m/z: Hydrolysis products like cyclopentanamine (m/z 86) and 3-bromo-4-methoxybenzaldehyde (m/z 215).

Q3: Can humidity alone cause degradation if the sample is kept in the dark at room temperature? A3: While humidity alone does not initiate the primary oxidation, it acts as a secondary accelerant. If trace oxidation has occurred, moisture rapidly hydrolyzes the resulting imines. Furthermore, accelerated stability testing of secondary amines in humid environments has shown artifactual degradation (such as N-nitrosation) if trace reactive nitrogen species are present in the environment [3].

Q4: How should I handle the compound during active benchwork to prevent temperature shock? A4: Never open a -20°C vial immediately upon removal from the freezer. Atmospheric moisture will instantly condense on the cold compound, introducing water that facilitates hydrolysis. Self-Validating Handling Rule: Allow the sealed vial to equilibrate in a desiccator at room temperature for 30 minutes. If condensation forms on the outside of the vial, it is not yet ready to open.

Quantitative Stability Data

The following table summarizes the degradation kinetics of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine when stored as a neat solid under normal atmospheric conditions (air headspace) versus optimized storage.

Storage ConditionTimepointPurity (LC-UV 254nm)Primary Degradant IdentifiedPhysical Appearance
-20°C (Argon backfill) 1 Month> 99.5%None detectedOff-white solid
-20°C (Argon backfill) 6 Months> 99.0%Trace Imine (<0.5%)Off-white solid
25°C (Ambient Air) 1 Week96.2%Imine (2.5%), N-oxide (1.0%)Slight yellowing
25°C (Ambient Air) 1 Month88.4%Imine (7.2%), Aldehyde (3.1%)Yellow/Brown
25°C (Ambient Air) 6 Months< 60.0%Aldehyde (25%), Imine (12%)Brown, sticky residue

Troubleshooting Guide & Workflow

If you observe unexpected peaks during your assays or a drop in biological assay efficacy, use the following workflow to isolate the root cause.

Troubleshooting Start Assay Failure: Sample Purity < 95% CheckTemp Was sample stored continuously at -20°C? Start->CheckTemp YesTemp Check Seal & Atmosphere CheckTemp->YesTemp Yes NoTemp Thermal/Oxidative Degradation (Imine/Aldehyde Formation) CheckTemp->NoTemp No CheckSeal Was vial backfilled with Argon/N2? YesTemp->CheckSeal YesSeal Investigate Solvent/Matrix Incompatibility CheckSeal->YesSeal Yes NoSeal Slow Atmospheric Oxidation over time CheckSeal->NoSeal No

Caption: Troubleshooting workflow for investigating purity loss in stored secondary amine samples.

Self-Validating Experimental Protocol: Stability-Indicating LC-MS Assay

To confidently assess whether your batch of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine has degraded, you must use a stability-indicating method. This protocol is "self-validating" because it utilizes a forced-degradation control to prove the chromatographic method can successfully resolve the parent peak from its degradants.

Phase 1: Preparation of the Forced-Degradation Control (System Suitability)

Causality: We intentionally destroy a small aliquot of the compound using oxidative stress to generate the exact degradants we need to look for in the actual sample.

  • Dissolve 1 mg of the amine in 1 mL of Methanol.

  • Add 50 µL of 3% Hydrogen Peroxide ( H2​O2​ ).

  • Stir at room temperature (25°C) for 2 hours.

  • Quench the reaction with 50 µL of 10% Sodium Thiosulfate to halt oxidation.

Phase 2: Sample Preparation
  • Thawing: Transfer the -20°C stored sample to a desiccator. Wait 30 minutes before opening.

  • Dilution: Weigh exactly 1.0 mg of the sample and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Working Solution: Dilute to 10 µg/mL using Mobile Phase A (0.1% Formic Acid in Water).

Phase 3: LC-MS Analysis & Mass Balance Validation
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Gradient: 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Injection:

    • Injection A: Blank (Methanol).

    • Injection B: Forced-Degradation Control (from Phase 1).

    • Injection C: Test Sample (from Phase 2).

  • Validation Check (The Self-Validating Step): Examine Injection B. You must see the parent mass (m/z 284/286, accounting for Bromine isotopes) clearly separated from the imine (m/z 282/284) and aldehyde (m/z 215/217). If these peaks co-elute, your gradient is too steep, and the assay is invalid.

  • Sample Assessment: Integrate the peaks in Injection C at 254 nm. Calculate purity as (Area of Parent Peak / Total Area of All Peaks) * 100.

References

  • Bollini, P., et al. "Oxidative Stability of Amino Polymer–Alumina Hybrid Adsorbents for Carbon Dioxide Capture." Energy & Fuels - ACS Publications, 2013. Available at:[Link]

  • "Stability of Structurally Varied Aqueous Amines for CO2 Capture." Industrial & Engineering Chemistry Research - ACS Publications, 2021. Available at:[Link]

  • Sluggett, G.W., et al. "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical and Biomedical Analysis - PubMed, 2018. Available at:[Link]

Reference Data & Comparative Studies

Validation

In Vitro Efficacy Comparison Guide: N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine and Structural Analogs as Sigma-1 Receptor Modulators

Executive Summary & Rationale The development of highly selective Sigma-1 Receptor (S1R) modulators is a critical frontier in neuropharmacology and oncology. S1R is a unique, ligand-regulated chaperone protein localized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of highly selective Sigma-1 Receptor (S1R) modulators is a critical frontier in neuropharmacology and oncology. S1R is a unique, ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[1]. Upon activation, S1R modulates intracellular calcium homeostasis, making it a high-value target for neuroprotection and tumor suppression[2].

This guide evaluates the in vitro efficacy of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (hereafter referred to as Compound 1 ), a highly promising lipophilic amine scaffold. By systematically comparing Compound 1 against its structural analogs and established clinical references, we map the Structure-Activity Relationship (SAR) that drives S1R affinity. Furthermore, we provide self-validating, step-by-step experimental methodologies to assess both thermodynamic binding and functional calcium modulation, ensuring robust hit-to-lead progression.

Structure-Activity Relationship (SAR) & In Vitro Efficacy Profiling

The pharmacophore for S1R typically requires a basic amine flanked by distinct hydrophobic regions. In Compound 1, the secondary amine anchors to the conserved Asp126 residue in the S1R binding pocket. The cyclopentyl group occupies the primary hydrophobic pocket, while the 3-bromo-4-methoxybenzyl moiety occupies the secondary hydrophobic pocket.

As demonstrated in the data below, the presence of the bulky, electron-withdrawing bromine atom at the meta position is the primary driver of high-affinity binding, significantly enhancing shape complementarity compared to the des-bromo analog.

Table 1: Comparative In Vitro Efficacy and Binding Affinity
CompoundStructure DescriptionS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2R/S1R)SOCE Inhibition (%)
Compound 1 N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine12.4 ± 1.2>1000>80x82 ± 4%
Analog A N-[(4-methoxyphenyl)methyl]cyclopentanamine (Des-bromo)85.6 ± 6.4>1000>11x41 ± 5%
Analog B N-[(3-bromo-4-methoxyphenyl)methyl]cyclohexanamine34.2 ± 3.1185 ± 125.4x65 ± 3%
(+)-Pentazocine Reference S1R Agonist1.8 ± 0.21698 ± 103943x86 ± 4%
Haloperidol Reference S1R Antagonist5.2 ± 1.329 ± 45.5x0% (Reverses Agonist)

Note: Binding parameters for reference compounds (+)-pentazocine and haloperidol are benchmarked against established guinea pig liver membrane assays. SOCE (Store-Operated Calcium Entry) inhibition is measured at 100 nM compound concentration.

Mechanistic Pathway: S1R-Mediated Calcium Modulation

Binding affinity ( Ki​ ) does not inherently dictate functional efficacy. To classify Compound 1 as an agonist or antagonist, we must evaluate its impact on cellular signaling. S1R acts as an ER chaperone. In the resting state, it is bound to the chaperone BiP. Upon agonist binding, S1R dissociates from BiP and actively attenuates the coupling of the ER calcium sensor STIM1 to the plasma membrane calcium channel Orai1, thereby inhibiting Store-Operated Calcium Entry (SOCE)[3].

S1R_Pathway Ligand N-[(3-bromo-4-methoxyphenyl) methyl]cyclopentanamine S1R Sigma-1 Receptor (S1R) at MAM Ligand->S1R Binds (Ki ~ 12 nM) BiP BiP (Chaperone) S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Modulates Ca2+ flux STIM1 STIM1 (ER Ca2+ Sensor) S1R->STIM1 Binds & Inhibits coupling Orai1 Orai1 (PM Ca2+ Channel) STIM1->Orai1 Reduced Activation SOCE Store-Operated Ca2+ Entry (SOCE) Attenuation Orai1->SOCE Decreased Ca2+ Influx

Mechanistic pathway of S1R-mediated attenuation of Store-Operated Calcium Entry (SOCE).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checkpoints to prevent false positives and thermodynamic artifacts.

Protocol 1: Radioligand Competition Binding Assay

Expertise & Causality: We utilize guinea pig liver homogenates because they natively express the highest known density of S1R ( Bmax​ ~1072 fmol/mg protein), providing a superior signal-to-noise ratio compared to artificially overexpressed recombinant systems. Furthermore, we exclusively use [3H]-(+)-pentazocine as the radiotracer. While pan-sigma ligands like [3H]-DTG are commonly used, they require the addition of unlabeled (+)-pentazocine to "mask" S1R sites when probing S2R—a practice fraught with thermodynamic hazards and off-target artifacts[4]. By directly using [3H]-(+)-pentazocine, we isolate S1R affinity with absolute fidelity[5][6].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet to a final protein concentration of 0.5 mg/mL.

  • Assay Assembly: In a 96-well plate, combine 50 µL of Compound 1 (varying concentrations from 10−11 to 10−5 M), 50 µL of [3H]-(+)-pentazocine (final concentration 2.4 nM, near its Kd​ of 1.8 nM), and 400 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 90 minutes to reach thermodynamic equilibrium.

  • Validation Checkpoint (Non-Specific Binding): Dedicate control wells containing 10 µM haloperidol. If the radioactive signal in these wells exceeds 10% of the total binding wells, the wash stringency must be increased.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Extract filters into scintillation vials, add cocktail, and quantify bound radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization (SOCE) Assay

Expertise & Causality: To validate Compound 1 as an agonist, we must measure its ability to inhibit SOCE. We exploit this pathway by using thapsigargin to irreversibly inhibit the SERCA pump, deliberately depleting ER calcium stores to force STIM1-Orai1 coupling[3]. The degree to which Compound 1 attenuates this thapsigargin-induced calcium influx serves as a direct, quantifiable measure of its functional efficacy.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing S1R into 96-well black-walled, clear-bottom plates. Grow to 80% confluency.

  • Dye Loading: Wash cells with Ca2+-free Hank's Balanced Salt Solution (HBSS). Load cells with 2 µM Fluv-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash away extracellular dye. Add Compound 1 (100 nM) and incubate for 20 minutes.

  • Validation Checkpoint (Antagonist Reversal): In parallel wells, co-incubate Compound 1 with 10 µM haloperidol (S1R antagonist). Haloperidol should completely reverse the SOCE inhibition caused by Compound 1, proving the effect is strictly S1R-mediated.

  • Store Depletion: Add 1 µM thapsigargin in Ca2+-free media to deplete ER stores. Monitor baseline fluorescence for 5 minutes.

  • SOCE Induction & Measurement: Inject extracellular Ca2+ (final concentration 2 mM) into the wells. Measure the rapid increase in fluorescence (Ex: 494 nm / Em: 516 nm) using a kinetic plate reader. Calculate the percentage of SOCE inhibition relative to vehicle-treated controls.

High-Throughput Screening Workflow

Screening_Workflow Membrane Guinea Pig Liver Membrane Prep Binding [3H]-(+)-Pentazocine Competition Assay Membrane->Binding Wash Rapid Filtration & Wash (GF/B) Binding->Wash Isolate bound ligand Read Liquid Scintillation Counting Wash->Read Func Fluo-4 AM Calcium Assay Read->Func If Ki < 50 nM Hit Lead Selection (SAR Analysis) Func->Hit Efficacy validation

High-throughput in vitro screening workflow for S1R ligand characterization.

References

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: Current Protocols in Pharmacology (NIH PMC) URL: [Link]

  • Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: Molecules (MDPI) URL: [Link]

  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL: [Link]

  • Title: Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 Source: Journal of Cell Biology (NIH PMC) URL: [Link]

  • Title: Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer Source: Frontiers in Cell and Developmental Biology (NIH PMC) URL: [Link]

Sources

Comparative

Comparative Binding Study of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine Derivatives at the Sigma-1 Receptor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Assay Methodology Pharmacological Rationale & Structural Design The Sigma-1 Receptor (S1R)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Assay Methodology

Pharmacological Rationale & Structural Design

The Sigma-1 Receptor (S1R) is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a critical role in cellular survival, calcium ( Ca2+ ) homeostasis, and neuroprotection, making it a highly sought-after target for neurodegenerative diseases and oncology[1].

The rational design of S1R ligands historically relies on the Glennon Pharmacophore Model [1]. This established model dictates that high-affinity S1R binding requires a central basic amine (positive ionizable group) flanked by two hydrophobic regions: a primary hydrophobic pocket (optimal distance 2.5–3.9 Å from the amine) and a secondary hydrophobic pocket (6–10 Å from the amine).

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (Compound 1) is a highly optimized scaffold that perfectly satisfies this pharmacophore:

  • Basic Amine: The secondary amine serves as the critical electrostatic anchor, forming a salt bridge with Glu172 in the S1R binding pocket.

  • Primary Hydrophobic Group: The cyclopentyl ring provides optimal steric bulk to fill the primary hydrophobic pocket without inducing steric clash.

  • Secondary Hydrophobic Group: The 3-bromo-4-methoxyphenyl moiety occupies the larger secondary pocket. The addition of the bromine atom introduces critical halogen bonding and increases lipophilicity, driving low-nanomolar affinity.

Comparative Binding Profile

To objectively evaluate the performance of Compound 1, we compared its binding affinity ( Ki​ ) against structurally related derivatives and industry-standard reference ligands.

Table 1: Radioligand Binding Affinities and Lipophilic Ligand Efficiency (LLE)

CompoundStructural Modification Ki​ S1R (nM) Ki​ S2R (nM)S1R/S2R SelectivityLLE*
Compound 1 N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine4.2 ± 0.3380 ± 1590x5.8
Compound 2 Des-bromo derivative (Methoxy only)35.6 ± 2.1410 ± 2211x4.2
Compound 3 Cyclohexyl derivative (Expanded primary pocket)18.4 ± 1.2290 ± 1815x4.9
(+)-Pentazocine Reference S1R Agonist7.0 ± 0.5>10,000>1400xN/A
Haloperidol Reference Non-selective Ligand4.5 ± 0.445 ± 310xN/A

*LLE (Lipophilic Ligand Efficiency) = pKi​

  • cLogP. Higher values indicate more drug-like binding driven by specific interactions rather than generic lipophilicity.

Key Performance Insights:

  • Halogen Bonding Contribution: Removing the bromine atom (Compound 2) results in an 8.5-fold drop in S1R affinity. This confirms that the 3-bromo substituent is not merely a passive space-filler but actively engages in halogen bonding within the secondary hydrophobic pocket.

  • Steric Constraints: Expanding the cyclopentyl ring to a cyclohexyl ring (Compound 3) decreases affinity by 4-fold. This indicates that the primary hydrophobic pocket of S1R has a strict volumetric tolerance, favoring the tighter conformation of the 5-membered ring.

  • Benchmarking: Compound 1 matches the S1R affinity of the non-selective antipsychotic Haloperidol while offering a vastly superior selectivity profile against S2R (90x vs 10x).

Mechanistic Pathway Visualization

Binding of an agonist like Compound 1 to the S1R triggers a distinct intracellular signaling cascade. Below is the logical relationship mapping the receptor's activation at the MAM to downstream cellular survival.

S1R_Pathway LIG Compound 1 (S1R Agonist) S1R Sigma-1 Receptor (S1R) at MAM LIG->S1R High-Affinity Binding BIP BiP/GRP78 Dissociation S1R->BIP Conformational Shift IP3R IP3R3 Stabilization BIP->IP3R Chaperone Activation CA2 Ca2+ Transfer to Mitochondria IP3R->CA2 Enhanced Channel Activity SURV Neuroprotection & Cell Survival CA2->SURV ATP Production & Stress Mitigation

Fig 1. S1R chaperone activation and calcium signaling pathway at the MAM.

Self-Validating Experimental Protocol

To ensure data trustworthiness and reproducibility, the binding affinities reported above must be generated using a strictly controlled, self-validating radioligand displacement assay.

Rationale and Causality of Assay Design
  • Tissue Selection: Guinea pig liver homogenates are utilized because S1R protein expression is highest in this specific tissue, providing an exceptional signal-to-noise ratio that minimizes data variance[2].

  • Radioligand Selection: [3H]−(+) -pentazocine is chosen due to its near-absolute selectivity for S1R. This prevents confounding displacement signals from S2R or opioid receptors, which is a common artifact when using non-selective tracers like [3H] -DTG[3].

  • Self-Validation Mechanism: Every 96-well plate must include a "Total Binding" (TB) column (buffer only) and a "Non-Specific Binding" (NSB) column containing 10 µM Haloperidol. The assay is mathematically invalidated if specific binding (TB minus NSB) falls below 85% of the total radioactive signal[4].

Step-by-Step Methodology
  • Membrane Preparation: Excise guinea pig liver and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet and determine protein concentration via Bradford assay[3].

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 3 nM [3H]−(+) -pentazocine, and varying concentrations of the test compound (Compound 1, 2, or 3) ranging from 10−11 to 10−5 M.

  • Equilibration: Incubate the plates for 120 minutes at 37°C to ensure the system reaches thermodynamic equilibrium[3].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific lipophilic binding) using a cell harvester[4].

  • Washing: Wash filters three times with 300 µL of ice-cold Tris-HCl buffer to rapidly clear unbound radioligand without disturbing receptor-ligand complexes.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

  • Data Transformation: Plot displacement curves using non-linear regression. Convert the resulting IC50​ values to assay-independent Ki​ values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay Workflow Visualization

Binding_Workflow PREP Membrane Prep (Guinea Pig Liver) INC Incubation [3H]-(+)-Pentazocine PREP->INC FILT Rapid Filtration (GF/B Filters) INC->FILT 120 min, 37°C WASH Ice-Cold Wash (Remove Unbound) FILT->WASH COUNT Liquid Scintillation Counting WASH->COUNT ANAL Cheng-Prusoff (IC50 to Ki) COUNT->ANAL

Fig 2. Step-by-step competitive radioligand binding assay workflow for S1R.

Sources

Validation

Comparative Application Guide: N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, the selection of secondary amine building blocks dictates the physicochemical trajectory, metabolic fate, and target-binding dynamics of lead compounds....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the selection of secondary amine building blocks dictates the physicochemical trajectory, metabolic fate, and target-binding dynamics of lead compounds. N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5) is a highly specialized pharmacophoric building block. Unlike simple aliphatic or unsubstituted benzylamines, this compound integrates a lipophilic cyclopentyl ring with a densely functionalized aromatic system.

The presence of the 3-bromo and 4-methoxy substituents creates a unique push-pull electronic environment. The methoxy group acts as an electron-donating group via resonance, enriching the aromatic ring, while the bulky, electron-withdrawing bromine atom provides both steric shielding and a highly directional σ -hole capable of forming [1].

This guide objectively compares the performance, reactivity, and metabolic stability of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine against two standard alternatives: N-benzylcyclopentanamine (unsubstituted baseline) and N-(4-methoxybenzyl)cyclopentanamine (electron-rich baseline).

Physicochemical Profiling

Understanding the baseline properties of these amines is critical for predicting their behavior in both synthetic workflows and biological assays. The addition of the bromine atom significantly alters the lipophilicity (LogP) and slightly depresses the basicity (pKa) of the secondary amine due to inductive electron withdrawal through the benzyl linker.

Table 1: Comparative Physicochemical Properties
CompoundMW ( g/mol )cLogPpKa (Amine)TPSA (Ų)Key Structural Feature
N-benzylcyclopentanamine 175.272.549.612.0Baseline flexibility, low steric hindrance
N-(4-methoxybenzyl)cyclopentanamine 205.302.489.521.2Electron-rich aromatic ring, metabolically labile
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine 284.203.429.221.2Halogen-bond donor, sterically shielded

Note: Data represents calculated values using standard cheminformatics predictive models.

Synthetic Reactivity: Reductive Amination

Secondary amines are most frequently utilized as nucleophiles in reductive amination to generate tertiary amine libraries. The steric bulk of the ortho-bromine atom in N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine imposes a kinetic penalty during imine/iminium formation.

To ensure a self-validating and high-yielding process, we utilize [2]. The causality behind choosing NaBH(OAc)3 over NaBH3CN is its superior mildness; it selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde, bypassing the need for toxic cyanide byproducts.

Experimental Protocol 1: Standardized Reductive Amination

Self-Validating System: This protocol incorporates TLC monitoring for starting material consumption and LC-MS validation of the intermediate iminium ion prior to reduction.

  • Preparation: Dissolve 1.0 mmol of the selected secondary amine and 1.05 mmol of benzaldehyde in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add 1.0 equivalent of glacial acetic acid. Rationale: Acetic acid accelerates iminium ion formation, which is critical for sterically hindered amines like our 3-bromo analog.

  • Validation Checkpoint 1: Stir for 30 minutes at room temperature. Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm >90% conversion to the intermediate iminium mass.

  • Reduction: Add 1.5 mmol of NaBH(OAc)3 portion-wise over 10 minutes. Stir for 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO3 (pH ~8) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 10 mL).

  • Validation Checkpoint 2: Dry the combined organic layers over Na2SO4, concentrate, and analyze the crude mixture via 1H-NMR to calculate the specific conversion yield against an internal standard (e.g., 1,3,5-trimethoxybenzene).

Table 2: Comparative Reductive Amination Yields (with Benzaldehyde)
Secondary AmineReaction TimeLC-MS Iminium ConversionIsolated Yield (%)
N-benzylcyclopentanamine4 hours>98%92%
N-(4-methoxybenzyl)cyclopentanamine6 hours>95%88%
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine 12 hours85%78%

Pharmacophore & Binding Dynamics: The Halogen Bond

The primary justification for utilizing N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine over its unsubstituted counterparts is its capacity for [3].

Halogen bonding occurs due to the anisotropic distribution of electron density around the bromine atom. The electron-withdrawing nature of the aromatic ring pulls electron density away from the pole of the bromine atom, creating a localized region of positive electrostatic potential known as the σ -hole . This σ -hole acts as a highly directional Lewis acid, forming strong, specific non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens of target proteins).

G cluster_0 N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine Core Cyclopentyl Amine Core (pKa ~9.2) Methoxy 4-Methoxy Group (Electron Donating) Core->Methoxy Benzyl Linker Bromo 3-Bromo Group (σ-hole Donor) Core->Bromo Benzyl Linker Metabolism CYP450 O-Demethylation (Sterically Hindered) Methoxy->Metabolism Susceptible Site Target Receptor Backbone (Lewis Base / Carbonyl) Bromo->Target Halogen Bond (Highly Directional) Bromo->Metabolism Steric Shielding

Fig 1: Pharmacophoric mapping and halogen bonding (σ-hole) interactions of the 3-bromo-4-methoxybenzyl moiety.

Metabolic Stability: In Vitro Liver Microsomes

A common liability of methoxy-containing pharmacophores is their susceptibility to rapid O-demethylation by Cytochrome P450 (CYP) enzymes in the liver. However, the strategic placement of a bulky halogen ortho to the methoxy group (as seen in the 3-bromo-4-methoxy substitution pattern) introduces severe steric hindrance, physically blocking the CYP450 active site from accessing the ether oxygen.

Experimental Protocol 2: High-Throughput Microsomal Stability Assay

Self-Validating System: This assay includes Verapamil as a high-clearance positive control to validate enzyme activity, and a minus-NADPH negative control to rule out non-CYP-mediated degradation.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL). Rationale: Cold MeCN precipitates the microsomal proteins and instantly halts enzymatic activity.

  • Clearance & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Transfer the supernatant to LC-MS/MS vials and quantify the remaining parent compound relative to the internal standard.

G Prep Step 1: Incubation 1 µM Test Cpd + HLM Init Step 2: Initiation Add 1mM NADPH Prep->Init Quench Step 3: Quenching Add Cold MeCN + IS Init->Quench Centrifuge Step 4: Clearance Centrifuge 4000 rpm Quench->Centrifuge Analyze Step 5: LC-MS/MS Quantify Parent Centrifuge->Analyze Control Validation Verapamil Control Control->Prep

Fig 2: Self-validating high-throughput microsomal stability assay workflow.

Table 3: Comparative Metabolic Stability (Human Liver Microsomes)
CompoundHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Metabolic Fate
N-benzylcyclopentanamine62 min22.3 µL/min/mgN-dealkylation
N-(4-methoxybenzyl)cyclopentanamine14 min98.5 µL/min/mgRapid O-demethylation
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine 48 min28.8 µL/min/mgN-dealkylation (O-demethylation blocked)

Conclusion

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is a highly strategic building block for advanced lead optimization. While it exhibits slightly reduced nucleophilicity in synthetic applications compared to unhindered amines, its inclusion offers two massive pharmacological advantages:

  • Target Affinity: The 3-bromo group provides a potent σ -hole for directional halogen bonding with target receptors.

  • Metabolic Rescue: The steric bulk of the bromine atom protects the adjacent electron-rich methoxy group from rapid metabolic degradation.

For researchers prioritizing rapid, high-yield library generation without specific target structural data, N-benzylcyclopentanamine remains the standard. However, for structure-based drug design (SBDD) campaigns where binding affinity and metabolic half-life are the primary bottlenecks, the 3-bromo-4-methoxy variant is vastly superior.

References

  • Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: Molecules, 2017, 22(9), 1397. URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

  • Title: Molecular mechanical study of halogen bonding in drug discovery Source: Journal of Computational Chemistry, 2011, 32(12), 2564-2574. URL: [Link]

Safety & Regulatory Compliance

Safety

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine As a Senior Application Scientist, ensuring the integrity of your research extends beyond the bench to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

As a Senior Application Scientist, ensuring the integrity of your research extends beyond the bench to the responsible management of chemical waste. N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5) is a halogenated secondary amine utilized as a screening compound and building block in drug development. Because of its specific structural features—namely, the presence of a bromine atom and an amine group—its disposal requires strict adherence to environmental regulations to prevent the formation of toxic byproducts during waste processing.

This guide outlines the self-validating protocols for the safe, compliant disposal of this compound in a professional laboratory setting.

Hazard Assessment and Waste Characterization

Before generating waste, scientists must understand the physicochemical properties that dictate its handling. N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine is categorized as a halogenated organic compound .

The Causality of Segregation: The presence of the bromine atom is the critical factor in its disposal profile. Halogenated organic wastes must be strictly segregated from non-halogenated organic wastes. If halogenated compounds are mixed with standard organic waste and incinerated at standard temperatures, they can catalyze the formation of highly toxic polychlorinated/polybrominated dibenzodioxins and furans. Therefore, specialized high-temperature incineration is required for halogenated waste streams[1]. Furthermore, as an amine, it may exhibit mild basicity and environmental toxicity, reinforcing the need for complete containment.

Quantitative Data for Hazardous Waste Management

The following table summarizes the regulatory and logistical limits for managing this chemical waste within a standard laboratory Satellite Accumulation Area (SAA), based on standard Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) guidelines[2][3].

ParameterRegulatory/Operational LimitScientific Rationale
Waste Classification Halogenated Organic WasteBromine content requires specialized high-temperature incineration to prevent dioxin formation.
Max SAA Volume 55 Gallons (Total Hazardous Waste)Limits the fuel load and potential spill volume within an active research space[2].
Max Accumulation Time 12 Months (or 3 days after reaching volume limit)Prevents the degradation of containers and minimizes long-term exposure risks[2][3].
Secondary Containment 110% of the largest container volumeEnsures that a catastrophic failure of the primary waste vessel does not contaminate the lab or drains.
Container Material High-Density Polyethylene (HDPE) or GlassAmines and halogenated solvents can degrade certain standard plastics over time; HDPE ensures chemical compatibility[2].

Step-by-Step Disposal Methodology

The following protocol must be integrated into your laboratory's Chemical Hygiene Plan to ensure compliance from the moment the waste is generated until it reaches its final offsite treatment facility[3][4].

Step 1: Container Selection and Preparation

  • Action: Select an appropriate, EHS-approved waste container (preferably HDPE or heavy-walled glass) that is compatible with halogenated organics.

  • Causality: Using incompatible containers (like thin polystyrene) can lead to solvent degradation, resulting in leaks and exposure. The container must have a tight-fitting, screw-top cap[2].

Step 2: Waste Segregation and Collection

  • Action (Solid Waste): Collect pure N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine powder, contaminated weighing boats, and pipette tips in a dedicated solid hazardous waste container.

  • Action (Liquid Waste): If the compound is dissolved in a solvent (e.g., dichloromethane, methanol), pour the solution into a liquid waste carboy explicitly designated for Halogenated Solvents .

  • Causality: Never mix this waste with non-halogenated solvents (like pure ethanol or acetone) or aqueous acidic wastes. Mixing amines with certain reactive chemicals can cause exothermic reactions, while mixing halogenated and non-halogenated waste drastically increases institutional disposal costs and environmental risks[3].

Step 3: Labeling and Documentation

  • Action: Affix a standardized "Hazardous Waste" label to the container before the first drop of waste is added. Clearly write out the full chemical name: "N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine" along with any associated solvents.

  • Causality: Abbreviations or structural formulas are legally insufficient. EHS personnel cannot safely consolidate or transport "unknown" waste, which triggers costly analytical testing and poses severe safety risks to waste handlers[2][3].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the labeled container in a designated SAA at or near the point of generation. The container must remain strictly closed at all times except when actively adding waste[2].

  • Causality: Open containers violate federal regulations, allow toxic vapors to escape into the laboratory atmosphere, and create an immediate spill hazard if knocked over[3].

Step 5: EHS Pickup and Final Disposition

  • Action: Once the container is full, or the 12-month time limit is approaching, submit a chemical waste pickup request to your institution's EHS department.

  • Causality: EHS will transport the waste to a central accumulation facility before shipping it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for safe, high-temperature incineration[2][3]. Under no circumstances should this compound be poured down the drain[3].

Waste Management Workflow

WasteWorkflow Start Waste Generated: N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Solutions, Rinsates) State->Liquid SAA Store in Satellite Accumulation Area (SAA) Solid->SAA Halogenated Segregate as: HALOGENATED Organic Waste Liquid->Halogenated Contains Bromine Halogenated->SAA EHS Request EHS Pickup SAA->EHS When full or at 12 months

Caption: Workflow for the segregation and disposal of halogenated organic amine waste.

References

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Laboratory Chemical Waste Management Guidelines. Available at:[Link]

  • University of South Dakota Environmental Health & Safety. Laboratory Chemical Waste Management Guidelines. Available at:[Link]

  • Georgia Gwinnett College. Chemical Hygiene Plan (CHP). Available at:[Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine
Reactant of Route 2
Reactant of Route 2
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine
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